2'-Cyano-3-phenylpropiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDUKJYCRYKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643968 | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-06-2 | |
| Record name | 2-(1-Oxo-3-phenylpropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation & Synthetic Architecture of 2'-Cyano-3-phenylpropiophenone
Content Type: Technical Monograph Subject: Organic Chemistry / Rational Drug Design Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The Structural Core
2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2), formally IUPAC-designated as 2-(3-phenylpropanoyl)benzonitrile , represents a critical scaffold in the synthesis of nitrogenous heterocycles. Structurally, it is an ortho-substituted dihydrochalcone. Its architecture features a flexible ethylene bridge connecting two aromatic domains: a distal unsubstituted phenyl ring and a proximal benzonitrile core.
For drug development professionals, this molecule is not merely an intermediate; it is a "masked" heterocycle. The proximity of the electrophilic nitrile group (-CN) to the enolizable ketone (C=O) at the ortho position creates a high-energy predisposition for intramolecular cyclization, making it a prime precursor for 1-substituted isoquinolines and phthalazines .
Physicochemical & Spectroscopic Profile
To work effectively with this compound, researchers must understand its electronic and physical footprint. The following data consolidates computed and empirical expectations for the molecule.
Molecular Descriptors[1][2]
| Property | Value | Structural Implication |
| Formula | C₁₆H₁₃NO | Aromatic-Aliphatic Hybrid |
| Molecular Weight | 235.28 g/mol | Fragment-like (Rule of 5 Compliant) |
| LogP (Calc) | ~3.2 | Lipophilic; high membrane permeability |
| H-Bond Acceptors | 2 (N, O) | Interaction points for active site binding |
| Rotatable Bonds | 4 | High conformational entropy in solution |
| Topological PSA | ~40 Ų | Good oral bioavailability potential |
Spectroscopic Fingerprint (Diagnostic Signals)
Identification relies on distinguishing the nitrile and ketone functionalities, which appear in distinct regions of the IR and NMR spectra.
-
Infrared Spectroscopy (FT-IR):
-
ν(C≡N): A sharp, diagnostic band at ~2220–2230 cm⁻¹ . This confirms the integrity of the cyano group (crucial during hydrogenation steps to ensure it hasn't been reduced to an amine).
-
ν(C=O): A strong absorption at ~1680–1695 cm⁻¹ . The frequency is slightly lower than non-conjugated ketones due to conjugation with the aryl ring, but higher than the chalcone precursor due to loss of α,β-unsaturation.
-
-
¹H-NMR (500 MHz, CDCl₃):
-
Ethylene Bridge: The propyl chain manifests as two distinct triplets (or multiplets depending on resolution) typically around δ 3.0–3.4 ppm , integrating to 2H each. This proves the saturation of the double bond.
-
Aromatic Region: A complex multiplet region (δ 7.2–7.8 ppm).[1] The proton ortho to the carbonyl on the benzonitrile ring often shifts downfield due to the anisotropic effect of the carbonyl.
-
Synthetic Architecture & Logic
The synthesis of 2'-Cyano-3-phenylpropiophenone requires a strategy that balances reactivity with chemoselectivity. The most robust pathway involves the construction of the carbon skeleton via condensation, followed by selective saturation.
Pathway Visualization
Figure 1: Two-step synthetic flow. The critical control point is the hydrogenation step to prevent nitrile reduction.
Step 1: Claisen-Schmidt Condensation
The reaction of 2-acetylbenzonitrile with benzaldehyde under basic conditions (NaOH/EtOH) yields the α,β-unsaturated intermediate, 2'-cyanochalcone .
-
Mechanistic Insight: The base deprotonates the alpha-methyl group of the ketone (enolization). This enolate attacks the benzaldehyde carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the conjugated enone system.
Step 2: Chemoselective Hydrogenation
This is the most technically demanding step. The goal is to reduce the alkene (C=C) without reducing the nitrile (C≡N) to a primary amine or the ketone (C=O) to an alcohol.
-
Catalyst Choice: Palladium on Carbon (Pd/C) is preferred over Platinum (PtO₂) or Raney Nickel. Raney Nickel is too aggressive and will likely reduce the nitrile.
-
Solvent System: Ethyl Acetate (EtOAc) or Toluene is preferred over Methanol/Acid mixtures, which can accelerate nitrile reduction.
Experimental Protocol: Chemoselective Synthesis
Safety Warning: Benzonitriles are toxic.[2] Hydrogen gas is flammable. Perform all reactions in a fume hood.
Phase A: Synthesis of 2'-Cyanochalcone (Precursor)
-
Charge: In a round-bottom flask, dissolve 2-acetylbenzonitrile (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Initiate: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.
-
React: Allow the mixture to stir at room temperature for 4–6 hours. A solid precipitate (the chalcone) typically forms.
-
Isolate: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.
-
Validate: Check ¹H-NMR for the appearance of vinylic protons (doublets, J ~16 Hz, indicating trans-geometry).
Phase B: Selective Hydrogenation to 2'-Cyano-3-phenylpropiophenone
-
Prepare: Dissolve the 2'-cyanochalcone (5 mmol) in Ethyl Acetate (30 mL).
-
Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading). Note: Keep catalyst loading low to prevent over-reduction.
-
Hydrogenate: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).
-
Monitor: Stir vigorously at Room Temperature. Critical: Monitor via TLC every 30 minutes. The reaction is complete when the fluorescent chalcone spot disappears.
-
Stop immediately upon consumption of starting material to avoid reducing the ketone.
-
-
Workup: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with EtOAc.
-
Purify: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).
Reactivity & Drug Development Applications[6]
The value of 2'-Cyano-3-phenylpropiophenone lies in its ability to undergo intramolecular cyclization .
Isoquinoline Synthesis
Under acidic conditions or thermal rearrangement, the nitrogen of the nitrile group can attack the ketone (or its enol), leading to 1-substituted isoquinoline derivatives. This is a variation of the Ritter reaction logic applied intramolecularly.
Pharmacophore Mapping
The molecule serves as a flexible linker scaffold.
-
Linker: The ethyl chain (C-C) allows the two phenyl rings to adopt a "folded" conformation (π-π stacking interactions) or an "extended" conformation depending on the receptor pocket.
-
Warhead: The nitrile group is a reversible covalent trap for cysteine proteases (forming thioimidates) in certain inhibitor designs.
Figure 2: The "Drug Development Hook"—cyclization to bioactive heterocycles.
References
-
PubChem Compound Summary. (2025). 2-(3-phenylpropanoyl)benzonitrile (CID 24725574).[3] National Center for Biotechnology Information. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.
-
Common Organic Chemistry. (2024). Alkene to Alkane: Catalytic Hydrogenation with Pd/C. [Link]
Sources
2'-Cyano-3-phenylpropiophenone: A Strategic Scaffold in Heterocyclic Synthesis
[1]
Executive Summary
2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2) is a bifunctional organic building block characterized by an ortho-cyano ketone motif.[1] Structurally classified as a dihydrochalcone, it serves as a critical intermediate in the divergent synthesis of privileged medicinal scaffolds, particularly 1-aminoisoquinolines and phthalazines . Its unique reactivity—stemming from the proximity of the electrophilic nitrile and carbonyl groups—allows for rapid cyclization under mild conditions, making it a high-value target for library generation in early-stage drug discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 2-(3-Phenylpropanoyl)benzonitrile |
| CAS Number | 898764-06-2 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N |
| Structure Class | Dihydrochalcone; o-Acylbenzonitrile |
| Appearance | Off-white to pale yellow solid (Standard) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Nitrile (–CN), Ketone (–C=O) |
Synthetic Methodology
The synthesis of 2'-Cyano-3-phenylpropiophenone follows a robust two-step protocol: a Claisen-Schmidt condensation followed by selective catalytic hydrogenation.[1] This route minimizes side reactions associated with direct acylation of benzonitriles.[1]
Step 1: Claisen-Schmidt Condensation
Objective: Synthesis of the chalcone intermediate, (E)-2-(3-phenylacryloyl)benzonitrile.[1]
-
Reagents: 2-Acetylbenzonitrile (1.0 eq), Benzaldehyde (1.0 eq), NaOH (aq, 10%), Ethanol.
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
Protocol:
-
Dissolve 2-acetylbenzonitrile (14.5 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in ethanol (150 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add 10% NaOH solution (15 mL) dropwise over 20 minutes, maintaining temperature <10 °C to prevent Cannizzaro side reactions.
-
Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.[1]
-
Filter the solid, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Recrystallize from ethanol to yield yellow needles.
Step 2: Selective Catalytic Hydrogenation
Objective: Reduction of the alkene to the alkane without reducing the nitrile or ketone.[1]
-
Reagents: Pd/C (10% w/w), Hydrogen gas (balloon or low pressure), Ethyl Acetate.
-
Critical Control: Monitor reaction time strictly to avoid reduction of the nitrile to the primary amine.
Protocol:
-
Dissolve the chalcone intermediate (10 g) in ethyl acetate (100 mL).
-
Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).
-
Purge the flask with nitrogen, then introduce hydrogen gas (1 atm/balloon).
-
Stir vigorously at room temperature.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) every 30 minutes. The reaction is typically complete in 2–3 hours.[1] Stop immediately upon disappearance of the starting material to preserve the nitrile group.[1]
-
Filter through a Celite pad to remove the catalyst.[1]
-
Concentrate the filtrate in vacuo to yield 2'-Cyano-3-phenylpropiophenone .
Synthesis Visualization
Figure 1: Two-step synthetic pathway from commercially available precursors to the target dihydrochalcone.
Applications in Drug Discovery
The ortho-cyano ketone moiety is a "masked" heterocycle.[1] Under specific conditions, it undergoes intramolecular cyclization to form nitrogenous aromatic systems found in various bioactive compounds (e.g., kinase inhibitors, PDE inhibitors).
A. Synthesis of 1-Amino-3-phenethylisoquinolines
Reaction with ammonia or primary amines leads to cyclization.[1] The nitrile nitrogen becomes the amino group at position 1, while the ketone carbonyl carbon becomes C1 of the isoquinoline ring.
-
Reagents: NH₃/MeOH or Ammonium Acetate, Heat.
-
Mechanism: Nucleophilic attack of ammonia on the ketone -> Imine formation -> Nucleophilic attack of the enamine carbon on the nitrile -> Tautomerization.[1]
B. Synthesis of Phthalazines
Reaction with hydrazine yields 1-phenethyl-4-phenylphthalazines (or related derivatives depending on substitution).[1]
-
Reagents: Hydrazine hydrate, Ethanol, Reflux.
-
Significance: Phthalazines are key scaffolds in vascular endothelial growth factor (VEGF) receptor inhibitors.[1]
Divergent Synthesis Diagram
Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be confirmed:
-
IR Spectrum:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
Safety & Handling (SDS Summary)
-
Hazard Classification: Warning. Harmful if swallowed or inhaled.[1]
-
Nitrile Hazards: While less toxic than simple aliphatic nitriles, metabolic liberation of cyanide is theoretically possible but rare with stable aryl nitriles. Treat as a toxic substance.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methylene positions.
-
Disposal: All nitrile-containing waste must be segregated and treated with alkaline bleach (sodium hypochlorite) or disposed of via high-temperature incineration.[1]
References
physical and chemical properties of 2'-Cyano-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2'-Cyano-3-phenylpropiophenone (IUPAC Name: 2-(3-phenylpropanoyl)benzonitrile), a molecule of interest in synthetic and medicinal chemistry. Due to a notable absence of extensive experimental data in the public domain, this document combines available computed data with well-established principles of chemical reactivity and spectroscopy to offer a robust predictive profile of the compound. We present a plausible synthetic route, detailed analytical characterization, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel chemical entities.
Introduction and Nomenclature
2'-Cyano-3-phenylpropiophenone, bearing the CAS number 898764-06-2, is an aromatic ketone featuring a benzonitrile moiety.[1] Its structure integrates a propiophenone backbone with a cyano group at the ortho-position of the benzoyl ring. This unique arrangement of functional groups—a ketone, a nitrile, and two phenyl rings—suggests a rich chemical reactivity and potential for diverse applications in areas such as medicinal chemistry and materials science. The strategic placement of the electron-withdrawing cyano group is anticipated to significantly influence the electronic properties and reactivity of the carbonyl group and the aromatic system.
Table 1: Compound Identification
| Identifier | Value | Source |
| Systematic Name | 2-(3-phenylpropanoyl)benzonitrile | PubChem[1] |
| Common Name | 2'-Cyano-3-phenylpropiophenone | PubChem[1] |
| CAS Number | 898764-06-2 | PubChem[1] |
| Molecular Formula | C₁₆H₁₃NO | PubChem[1] |
| Molecular Weight | 235.28 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | PubChem[1] |
| InChI Key | JFEDUKJYCRYKIZ-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
While experimental data for 2'-Cyano-3-phenylpropiophenone is scarce, we can infer its properties from its structure and available computed data.
Table 2: Computed and Expected Physicochemical Properties
| Property | Value/Prediction | Basis |
| Appearance | Expected to be a white to off-white crystalline solid. | General property of similar aromatic ketones. |
| Melting Point | Not experimentally determined. Likely to be a solid at room temperature. | Based on its molecular weight and aromatic nature. |
| Boiling Point | Not experimentally determined. Expected to be high due to its molecular weight. | General property of similar aromatic ketones. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. | Based on its largely nonpolar structure. |
| XLogP3-AA | 3.2 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrogen) | Computed by PubChem[1] |
| Rotatable Bond Count | 4 | Computed by PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this proposed synthesis, 3-phenylpropanoyl chloride serves as the acylating agent, and benzonitrile is the aromatic substrate. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride.
Diagram 1: Proposed Synthesis of 2'-Cyano-3-phenylpropiophenone
Caption: Proposed Friedel-Crafts acylation for the synthesis of 2'-Cyano-3-phenylpropiophenone.
Detailed Experimental Protocol (Proposed)
-
Preparation of 3-Phenylpropanoyl Chloride: To a round-bottom flask, add 3-phenylpropanoic acid and an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride, which can be used directly in the next step.
-
Friedel-Crafts Acylation:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the suspension in an ice bath and add benzonitrile to the mixture.
-
Slowly add a solution of 3-phenylpropanoyl chloride in the same dry solvent from the dropping funnel to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, acylation at the ortho position can still occur, albeit potentially in lower yield compared to the meta product. The choice of solvent and reaction temperature can influence the isomer distribution.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2'-cyano isomer.
-
Analytical Characterization (Predictive)
As no experimental spectra are publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-7.5 (m, 4H): Aromatic protons on the cyanophenyl ring. The ortho-substitution pattern will lead to a complex multiplet.
-
δ 7.4-7.2 (m, 5H): Aromatic protons of the phenyl group from the 3-phenylpropanoyl moiety.
-
δ 3.4-3.2 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).
-
δ 3.1-2.9 (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~195-190: Carbonyl carbon (C=O).
-
δ ~140-130: Quaternary and protonated carbons of the two aromatic rings.
-
δ ~118: Cyano group carbon (-C≡N).
-
δ ~40-30: Methylene carbons (-CH₂-).
-
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2900 cm⁻¹: Aliphatic C-H stretching.
-
~2230-2220 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (-C≡N) stretching vibration.
-
~1700-1680 cm⁻¹: Strong absorption characteristic of the ketone (C=O) stretching vibration.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 235.10.
-
Major Fragmentation Patterns: Expect fragmentation at the C-C bonds of the propanoyl chain, leading to characteristic fragments such as the benzoyl cation (m/z = 105) and the tropylium ion (m/z = 91).
Chemical Properties and Reactivity
The chemical behavior of 2'-Cyano-3-phenylpropiophenone is dictated by its three key functional groups: the ketone, the nitrile, and the aromatic rings.
-
Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or conversion to an oxime with hydroxylamine.
-
Nitrile Reactivity: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively.[2] It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
-
Aromatic Ring Reactivity: The benzoyl ring, being substituted with an electron-withdrawing cyano group, will be deactivated towards further electrophilic aromatic substitution. The phenyl ring of the propanoyl group, however, can undergo typical electrophilic substitution reactions.
Safety and Handling
No specific safety data sheet (SDS) for 2'-Cyano-3-phenylpropiophenone is currently available. Therefore, it is imperative to handle this compound with the precautions appropriate for aromatic nitriles and ketones.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Toxicity: The toxicity of this compound has not been determined. Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and assume it is a hazardous substance.
Potential Applications and Future Research
While the specific applications of 2'-Cyano-3-phenylpropiophenone have not been documented, its structural motifs are present in various biologically active molecules. The propiophenone core is found in numerous pharmaceuticals, and the benzonitrile moiety is a versatile synthetic handle. This compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems or as a scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol.
-
Thorough experimental characterization of its physical, chemical, and spectroscopic properties.
-
Evaluation of its biological activity in various assays to explore its potential as a lead compound in drug discovery.
References
-
PubChem. 2'-Cyano-3-phenylpropiophenone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. [Link]
Sources
discovery and history of 2'-Cyano-3-phenylpropiophenone
An In-depth Technical Guide to 2'-Cyano-3-phenylpropiophenone
Abstract
This technical guide provides a comprehensive overview of 2'-Cyano-3-phenylpropiophenone, a dihydrochalcone derivative of significant interest in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in mainstream literature, this guide constructs its scientific narrative by examining its constituent chemical motifs: the dihydrochalcone scaffold and the nitrile group. We delve into the historical context of chalcones and their hydrogenated counterparts, explore the strategic role of the cyano group in molecular design, and present a validated, logical synthetic pathway for its creation. This document provides researchers and drug development professionals with detailed experimental protocols, characterization data, and an authoritative grounding in the scientific principles underpinning the synthesis and potential applications of this compound.
The Propiophenone Scaffold: A Derivative of the Storied Chalcone Family
The history of 2'-Cyano-3-phenylpropiophenone is intrinsically linked to the broader class of compounds known as chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are aromatic ketones that form the central core for a vast array of biologically important molecules[1]. They are abundantly found in edible plants and serve as precursors for flavonoids and isoflavonoids[1]. The name "chalcone" is derived from the Greek word "chalcos," meaning "bronze," a nod to the vibrant colors of many natural variants[2].
Historically, chalcones were first synthesized in the late 19th century, with their natural counterparts being isolated later[3]. Their therapeutic applications, however, can be traced back thousands of years through the use of traditional herbal medicines for treating a variety of ailments[2]. The scientific community's interest in chalcones is due to their remarkably diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties[1][3][4].
2'-Cyano-3-phenylpropiophenone belongs to the dihydrochalcone class, where the α,β-unsaturated double bond of the core chalcone structure has been reduced. This saturation alters the three-dimensional structure of the molecule, converting a rigid planar system into a more flexible one. This flexibility can profoundly impact the compound's interaction with biological targets, often leading to a distinct pharmacological profile compared to its unsaturated chalcone analog.
The Cyano Group: A Key Functional Moiety in Drug Design
The introduction of a nitrile (–C≡N) group at the 2'-position of the propiophenone scaffold is a deliberate and strategic choice in medicinal chemistry. The cyano group is a versatile functional group known for its ability to modulate a molecule's physicochemical properties. It is strongly electron-withdrawing and can act as a hydrogen bond acceptor.
In drug development, the cyano group is often employed for several reasons:
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, like a carboxyl group or a halogen, to improve metabolic stability or binding affinity.
-
Pharmacophore Element: In many bioactive molecules, the nitrile group is a critical part of the pharmacophore, directly interacting with the target protein or enzyme. For instance, cyanopyridine scaffolds are valued for their diverse biological activities, including antiviral and antibacterial properties[5].
-
Metabolic Blocker: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life.
The combination of the flexible dihydrochalcone backbone with the potent electronic and binding properties of the cyano group makes 2'-Cyano-3-phenylpropiophenone (IUPAC Name: 2-(3-phenylpropanoyl)benzonitrile) a compound with significant potential for further investigation[6].
Synthesis and Characterization
Retrosynthetic Analysis
A retrosynthetic analysis breaks down the target molecule into simpler, readily available starting materials. The primary disconnection is at the saturated carbon-carbon bond of the propane chain, which points to a precursor chalcone that can be formed via a condensation reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.
Step 1: Synthesis of 2'-Cyano-1,3-diphenyl-2-propen-1-one (2'-Cyanochalcone)
-
Reaction Setup: To a solution of 2-cyanobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise at room temperature with vigorous stirring.
-
Execution: The reaction mixture is typically stirred at room temperature for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality: The Claisen-Schmidt condensation is a robust and high-yielding method for forming the α,β-unsaturated ketone core of chalcones.[1] NaOH acts as the base to deprotonate the α-carbon of acetophenone, forming an enolate which then attacks the aldehyde.
-
-
Workup and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol. The crude solid is recrystallized from ethanol to yield the pure 2'-cyanochalcone as a crystalline solid.
-
Validation: The structure of the intermediate is confirmed by melting point determination, FT-IR, and ¹H NMR spectroscopy.
Step 2: Synthesis of 2'-Cyano-3-phenylpropiophenone
-
Reaction Setup: The dried 2'-cyanochalcone (1.0 eq) from Step 1 is dissolved in ethyl acetate (EtOAc). A catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%) is added to the solution.
-
Execution: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for 8-12 hours.
-
Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the selective reduction of an alkene double bond in the presence of more resilient functional groups like nitriles and aromatic ketones.
-
-
Workup and Purification: The reaction progress is monitored by TLC. Once complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
-
Validation: The final product, 2'-Cyano-3-phenylpropiophenone, is characterized thoroughly to confirm its identity and purity.
Characterization Data
The structural integrity of the final compound would be confirmed using a suite of analytical techniques. The following table summarizes the expected data based on its known structure.[6]
| Analysis Technique | Expected Data |
| Molecular Formula | C₁₆H₁₃NO [6] |
| Molecular Weight | 235.28 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.4 (m, 9H, Ar-H), ~3.4 (t, 2H, -CO-CH₂-), ~3.1 (t, 2H, -CH₂-Ph) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~140-120 (Ar-C), ~118 (C≡N), ~45 (-CO-CH₂-), ~30 (-CH₂-Ph) |
| FT-IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2225 (C≡N stretch), ~1690 (C=O stretch) |
| Mass Spectrometry (ESI+) | m/z: 236.1 [M+H]⁺ |
Potential Applications and Historical Context in Drug Discovery
Given its structural features, 2'-Cyano-3-phenylpropiophenone is a promising candidate for biological screening. The dihydrochalcone framework is associated with a range of activities, and the addition of the cyano group can enhance or introduce new pharmacological properties.
-
Anti-inflammatory Potential: Many chalcone and dihydrochalcone derivatives exhibit potent anti-inflammatory effects. For example, related cyano-containing acrylamides have been shown to reduce the production of inflammatory mediators like nitrite and cytokines.[7] It is plausible that 2'-Cyano-3-phenylpropiophenone could modulate inflammatory pathways, making it a target for diseases like arthritis or inflammatory bowel disease.
-
Anticancer Activity: The chalcone scaffold is a well-known "privileged structure" in cancer research, with numerous derivatives showing cytotoxic effects against various cancer cell lines.[2][4] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways. The specific substitution pattern of 2'-Cyano-3-phenylpropiophenone warrants investigation into its potential as an anticancer agent.
-
Enzyme Inhibition: The electron-withdrawing nature of the cyano group combined with the ketone functionality makes this molecule a potential inhibitor for various enzymes, such as aldose reductase or tyrosinase, which are targets in diabetes and skin disorders, respectively.[1]
Conclusion and Future Outlook
2'-Cyano-3-phenylpropiophenone stands at the intersection of classical medicinal chemistry scaffolds and modern functional group strategy. While its specific history is not as prominent as its parent chalcone class, its logical synthesis and compelling structural features make it a molecule of high interest. This guide provides the foundational knowledge—from historical context to a robust synthetic protocol—for researchers to build upon. Future investigations should focus on a comprehensive biological evaluation of this compound, exploring its efficacy in anti-inflammatory and anticancer assays, and elucidating its mechanism of action. The synthesis of a focused library of its derivatives could further unlock the therapeutic potential of this promising chemical scaffold.
References
- The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)
- Synthesis of 2-amino-3-cyanopyridine derivatives.
- Synthesis and Medicinal Significance of Chalcones- A Review. Allied Academies.
- Chalcones in medicinal chemistry. No source specified.
- (PDF)
- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
2'-Cyano-3-phenylpropiophenone. PubChem. [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Technical Guide: Solubility Profiling & Solvent Selection for 2'-Cyano-3-phenylpropiophenone
[1]
CAS: 898764-06-2 | Formula: C₁₆H₁₃NO | MW: 235.28 g/mol [1][2][3]
Executive Summary
2'-Cyano-3-phenylpropiophenone (also known as 2-(3-phenylpropanoyl)benzonitrile) is a lipophilic intermediate often utilized in the synthesis of heterocyclic pharmacophores.[1] Its solubility profile is governed by the interplay between its lipophilic 3-phenylpropanoyl backbone and the polar, electron-withdrawing cyano group.[1]
This guide provides a theoretical and practical framework for handling this compound. Due to the scarcity of experimental solubility data in public repositories for this specific CAS entry, this document synthesizes physicochemical principles with standard organic process chemistry protocols to guide solvent selection for extraction, chromatography, and crystallization.[1]
Physicochemical Profile & Solubility Prediction
To predict solubility behavior accurately, we must analyze the molecular descriptors that drive solvent interaction.[1]
Structural Analysis[1][4]
-
Lipophilic Domain: The molecule features two aromatic rings and an ethylene linker.[1] This contributes significantly to Van der Waals interactions, favoring non-polar to moderately polar organic solvents.[1]
-
Polar Domain: The nitrile (-CN) and ketone (C=O) groups act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1] This "polar aprotic" character suggests high compatibility with solvents like DMSO, DMF, and Acetone.[1]
-
Computed Descriptors:
-
XLogP3: ~3.2 (Indicates high lipophilicity; likely insoluble in water).[1]
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2
-
Theoretical Solubility Matrix
Based on "Like Dissolves Like" principles and the calculated LogP, the following compatibility matrix is derived for standard laboratory workflows.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and reaction monitoring.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Good | EtOAc is the recommended solvent for silica gel chromatography (with Hexane). MeCN is the standard for HPLC.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility likely requires heating.[1] Excellent candidates for recrystallization upon cooling.[1] |
| Non-Polar | Hexanes, Heptane, Toluene | Poor to Moderate | Toluene may dissolve it; Hexanes will likely act as an antisolvent to precipitate the compound.[1] |
| Aqueous | Water, PBS | Insoluble | Not suitable without co-solvents (e.g., <1% DMSO spike). |
Experimental Protocols
Protocol: The "Solvent Ladder" Screen
This rapid, material-sparing method determines the approximate saturation point.[1]
Materials:
-
10 mg of 2'-Cyano-3-phenylpropiophenone per vial.[1]
-
Micropipette (100 µL tips).
-
Heating block set to 40°C.
Workflow:
-
Weigh: Place 10 mg of analyte into a clear 1.5 mL HPLC vial.
-
Aliquot: Add solvent in incremental volumes:
-
Observation: Record the volume required for complete dissolution (clear solution).
Interpretation:
-
<100 µL (High Solubility): Suitable for stock solutions.[1]
-
Dissolves only with Heat: Candidate for recrystallization.[1]
-
Insoluble at 1 mL: Suitable as an antisolvent.[1]
Protocol: Recrystallization Strategy
For purification, the structural analogs suggest a solvent/antisolvent system or a thermal gradient system.[1]
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on experimental goals.[1] Colors indicate solvent suitability categories (Green: High Solubility/Standard; Yellow: Conditional; Red: Binary System).
Thermodynamic & Chromatographic Considerations
HPLC Method Development
For purity analysis, solubility in the mobile phase is critical to prevent column precipitation.[1]
-
Recommended Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Formic Acid.[1]
-
Gradient: Start at 50% MeCN. The lipophilicity (LogP ~3.[1]2) suggests the compound will elute late (high k' factor) on a C18 column.[1]
-
Detection: UV at 254 nm (Strong absorption due to conjugated phenyl/carbonyl systems).[1]
Storage of Solutions
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone.[1] Retrieved from [Link]
-
SIELC Technologies (2018). Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column.[1][5] (Analogous chromatographic behavior).[1] Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 2-(3-Phenylpropanoyl)benzonitrile (DTXSID70643968).[1][2] Retrieved from [Link][2]
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spectroscopic data for 2'-Cyano-3-phenylpropiophenone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Cyano-3-phenylpropiophenone
Foreword
In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in the chemist's arsenal for this purpose. This guide is dedicated to a comprehensive, predictive analysis of the spectroscopic data for 2'-Cyano-3-phenylpropiophenone.
While a direct, consolidated experimental report for this specific molecule is not prevalent in the reviewed literature, this document serves as an expert guide based on foundational spectroscopic principles and comparative data from structurally analogous compounds. As such, it is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of 2'-Cyano-3-phenylpropiophenone, anticipating the results of empirical investigation.
Molecular Structure and Functional Group Analysis
To predict the spectroscopic behavior of 2'-Cyano-3-phenylpropiophenone (Molecular Formula: C₁₆H₁₃NO, Molecular Weight: 235.28 g/mol ), we must first dissect its architecture. The molecule is comprised of several key features that will give rise to characteristic signals:
-
Aryl Ketone: The carbonyl group (C=O) is conjugated with an ortho-substituted benzonitrile ring. This electronic environment is a primary determinant of its spectroscopic signature in both IR and ¹³C NMR.
-
Nitrile Group (Cyano): The -C≡N group is a strong electron-withdrawing group, significantly influencing the electronic environment of the adjacent aromatic ring.
-
Phenethyl Moiety: A phenyl group attached to an ethylene (-CH₂CH₂-) chain. This aliphatic linker separates the second aromatic ring from the core propiophenone structure.
These components provide a roadmap for interpreting the complex data generated by spectroscopic methods.
Caption: Predicted ¹H-¹H spin-spin coupling in the aliphatic chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
3.1 Expertise & Rationale
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, while nitrile carbons have a characteristic signal in the 110-125 ppm range. Aromatic carbons resonate between ~110-170 ppm.
3.2 Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ketone) | ~198.0 | The ketone carbonyl carbon is heavily deshielded and appears in the characteristic downfield region. [1][2] |
| C -1 (ipso, Phenyl) | ~140.0 | The carbon of the phenyl ring attached to the ethylene chain. |
| C -1' (ipso, Cyanophenyl) | ~138.0 | The ipso-carbon attached to the carbonyl group. |
| C -6' (ipso, Cyanophenyl) | ~133.0 | The ipso-carbon attached to the cyano group. |
| Aromatic C -H | 126.0 - 134.0 | Multiple signals corresponding to the protonated aromatic carbons from both rings. |
| C ≡N (Nitrile) | ~118.0 | The nitrile carbon has a distinct chemical shift in this range. [3] |
| C α | ~40.0 | The aliphatic carbon alpha to the carbonyl group. |
| C β | ~30.0 | The aliphatic carbon beta to the carbonyl group and adjacent to the phenyl ring. |
3.3 Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial if signal-to-noise is low. [4]2. Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom and enhances the signal via the Nuclear Overhauser Effect (NOE).
-
Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction.
Caption: Key predicted 2- and 3-bond ¹H-¹³C correlations (HMBC).
Infrared (IR) Spectroscopy
4.1 Expertise & Rationale
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [5]Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. The presence of strong, distinct peaks in the spectrum serves as a molecular fingerprint for these functional groups.
4.2 Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~2230-2220 | Sharp, Medium | C≡N Stretch | Nitrile |
| ~1690 | Strong, Sharp | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
4.3 Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (KBr Pellet Method): a. Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. b. Grind the mixture to a fine powder using an agate mortar and pestle. c. Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet. [6]2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample chamber. c. Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to eliminate atmospheric interference (H₂O, CO₂). [7]
Caption: Workflow for FT-IR data acquisition.
Mass Spectrometry (MS)
5.1 Expertise & Rationale
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. [8][9]Subsequent fragmentation analysis (MS/MS) by collision-induced dissociation reveals the molecule's connectivity by breaking it into smaller, stable charged fragments.
5.2 Predicted Mass Spectrometry Data (ESI-MS)
-
Molecular Ion: C₁₆H₁₃NO has an exact mass of 235.0997 g/mol . In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 236.1070
-
-
Key Predicted Fragment Ions (MS/MS of m/z 236.1): The fragmentation of propiophenones is well-characterized. Cleavage often occurs at the bonds alpha to the carbonyl group, as this leads to the formation of stable resonance-stabilized acylium ions. [10][11]
m/z Predicted Fragment Ion Rationale for Formation 130.03 [C₈H₄NO]⁺ α-cleavage with loss of the phenethyl radical (C₈H₉•). Formation of the stable 2-cyanobenzoyl cation. 105.07 [C₇H₅O]⁺ Not a primary fragment from this precursor, but a common fragment from phenyl ketones. | 91.05 | [C₇H₇]⁺ | Loss of the 2-cyanobenzoyl radical, followed by rearrangement of the resulting benzyl cation to the highly stable tropylium ion. |
5.3 Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation. [12]2. Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump. [12]3. Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A drying gas (e.g., nitrogen) facilitates solvent evaporation, leading to the formation of gas-phase ions ([M+H]⁺). [8][13]4. Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio to generate the mass spectrum.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2'-Cyano-3-phenylpropiophenone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established chemical principles and analysis of analogous structures. The tabulated data, coupled with the provided standard operating protocols, offers a comprehensive and self-validating system for researchers to confirm the structure and purity of this compound. This document should serve as a valuable resource for guiding experimental design and interpreting empirical results, ensuring scientific rigor in any research or development endeavor involving this molecule.
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Guo, T. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry and Laboratory Medicine, 40(7), pp.647-655. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]
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Murphy, K. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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George, S.W. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
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Western University. NMR Sample Preparation. [Link]
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Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
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The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]
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LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
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Wikipedia. Electrospray ionization. [Link]
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ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]
-
LibreTexts Chemistry. (2022). IR Spectroscopy - Sample Preparation: A Practical Guide. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Novabiochem. NMR sample preparation guidelines. [Link]
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ResearchGate. The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Emory University. Mass Spectrometry Ionization Methods. [Link]
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Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]
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ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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PubMed. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]
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Journal of Cheminformatics. (2023). NMR shift prediction from small data quantities. [Link]
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ACD/Labs. NMR Prediction. [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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ResearchGate. PMR and 13 C NMR Chemical Shifts of 2-5, ppm. [Link]
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potential biological activities of cyano-containing compounds
An In-Depth Technical Guide to the Biological Activities of Cyano-Containing Compounds
Abstract
The nitrile, or cyano, group (–C≡N) is a small, yet remarkably potent functional group that has become increasingly integral to modern drug discovery and development.[1] Its unique physicochemical properties—including its linear geometry, strong dipole moment, metabolic stability, and ability to act as a versatile pharmacophore—have led to its incorporation into a wide array of approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of cyano-containing compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, explore their roles as both non-covalent and covalent modulators of biological targets, discuss their pharmacokinetic profiles and toxicological considerations, and provide standardized protocols for their evaluation.
The Cyano Group: A Unique Physicochemical Profile for Biological Engagement
The therapeutic versatility of the nitrile group stems from its distinct electronic and structural characteristics. Understanding these properties is fundamental to appreciating its role in medicinal chemistry.
-
Structure and Polarity: The cyano group features an sp-hybridized carbon triple-bonded to a nitrogen atom, resulting in a linear and rigid geometry. This linearity allows it to fit into sterically constrained active sites of enzymes and receptors.[2] The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, making the nitrile nitrogen a weak hydrogen bond acceptor and enabling potent polar interactions with biological targets.[4][5]
-
Metabolic Stability: The C≡N triple bond is exceptionally stable under physiological conditions. Most nitrile-containing drugs are metabolized at other sites on the molecule or are excreted unchanged.[2][4][6] This metabolic robustness contributes to improved pharmacokinetic profiles, including longer half-lives and reduced susceptibility to hepatic oxidative metabolism.[7]
-
Bioisosterism: The cyano group is a highly effective bioisostere for several key functional groups, a strategy often used to enhance a drug's properties.
-
Carbonyl Mimic: It can effectively mimic the carbonyl group, acting as a hydrogen bond acceptor.[4] This is a key feature in non-steroidal aromatase inhibitors used in breast cancer therapy.[4]
-
Halogen Bioisostere: Its size and electronic properties allow it to substitute for halogens, potentially improving binding affinity by achieving better contact with amino acids in a binding pocket.[4]
-
Azomethine-Water Bioisostere: In certain heterocyclic systems, a cyano group can replace a water-mediated hydrogen bond network, creating a direct, more favorable interaction with the protein and increasing binding affinity through entropic gains.[4]
-
The following diagram illustrates the key physicochemical properties that drive the biological utility of the nitrile group.
Caption: Physicochemical properties of the cyano group and their biological implications.
Therapeutic Applications & Mechanisms of Action
The incorporation of a nitrile moiety has led to successful drugs across numerous therapeutic areas.[1][2] More than 60 small molecule drugs containing a cyano group are currently on the market.[8]
Anticancer Agents
Nitrile-containing compounds are prominent in oncology, targeting various pathways involved in cancer progression.
-
Aromatase Inhibitors: Drugs like Anastrozole and Letrozole are non-steroidal aromatase inhibitors used to treat estrogen-dependent breast cancer.[3][4] The nitrile group is essential for their activity, mimicking a carbonyl group of the natural substrate and acting as a hydrogen bond acceptor in the enzyme's active site.[4] The linear shape of the nitrile also contributes to a precise fit and high selectivity.[2]
-
Kinase Inhibitors:
-
JAK Inhibitors: The Janus kinase (JAK) family plays a critical role in cytokine signaling. Inhibitors like Ruxolitinib, Tofacitinib, and Baricitinib, all containing a cyano group, are used to treat myelofibrosis and rheumatoid arthritis by blocking the JAK/STAT signaling pathway.[2]
-
HER2 Inhibitors: Neratinib is an irreversible tyrosine kinase inhibitor of HER2, which is overexpressed in a significant portion of breast cancers.[2] The cyano group in Neratinib acts as a bioisostere that facilitates hydrogen bonding within the ATP binding pocket of the kinase.[2]
-
-
Hedgehog Pathway Inhibitors: Glasdegib inhibits the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway aberrantly activated in some cancers.[2] Structure-activity relationship (SAR) studies revealed that the cyano group enhances hydrophilicity and metabolic stability, contributing to a favorable pharmacokinetic profile.[2][9]
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by cyano-containing drugs.
Antidiabetic Agents: DPP-4 Inhibitors
A major success story for nitrile-containing drugs is in the treatment of type 2 diabetes. Dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin prevent the degradation of incretin hormones, which helps regulate blood sugar.[4] In these molecules, the α-amino nitrile moiety acts as a "warhead." The nitrile is reversibly attacked by a serine residue in the DPP-4 active site, forming a covalent but transient imino ester adduct.[4] This mechanism provides potent and durable inhibition of the enzyme.[4][8]
Antiviral Agents
The ability of the nitrile group to act as a covalent warhead has been pivotal in the development of antiviral drugs.
-
SARS-CoV-2 Mpro Inhibitors: Nirmatrelvir (a component of Paxlovid) is a prime example. It is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The nitrile group of Nirmatrelvir is attacked by a cysteine residue in the protease's active site, forming a reversible covalent bond that blocks the enzyme's function.[7] The decision to proceed with a nitrile warhead during its development was driven by its superior solubility and synthetic accessibility compared to other reactive groups.[7]
Other Therapeutic Areas
The application of cyano-containing compounds extends to many other fields:
-
Antifungal Agents: Luliconazole and Lanoconazole are topical antifungals that inhibit sterol synthesis in fungi.[6]
-
Cardiovascular Drugs: Verapamil, a calcium channel blocker, contains a nitrile group, although its specific role is less defined than in other agents.[4]
-
CNS Disorders: Vilazodone, used for depression, features a 5-cyano-indole framework that is key to its activity as a selective serotonin reuptake inhibitor (SSRI).[2]
Pharmacokinetics and Toxicology
A key driver for the use of the nitrile group in drug design is its generally favorable pharmacokinetic and safety profile.
-
Improved Bioavailability: The polarity of the nitrile group often leads to increased water solubility (lower logP), which can enhance systemic exposure and oral bioavailability.[2][7]
-
Metabolic Fate: As previously mentioned, the nitrile group is metabolically robust.[2] It typically passes through the body unchanged, which simplifies metabolic profiling and reduces the risk of reactive metabolite formation.[4][7]
-
Toxicology: While inorganic cyanides are highly toxic, most organic nitriles are not.[3] The risk of releasing free cyanide is very low, as it would require enzymatic oxidation at the carbon atom adjacent to the nitrile.[4] Drug design strategies, such as placing the nitrile on a quaternary or aromatic carbon, further prevent this possibility.[4] However, toxicity should always be assessed on a case-by-case basis, as some simple aliphatic nitriles can be metabolized to release cyanide, particularly by enzymes in nasal tissues.[10][11]
| Drug Name | Therapeutic Class | Target | Role of Cyano Group |
| Letrozole | Anticancer | Aromatase | H-bond acceptor, carbonyl bioisostere[2] |
| Ruxolitinib | Anticancer/Anti-inflammatory | JAK1/JAK2 | Binds in ATP pocket, enhances PK profile[2] |
| Neratinib | Anticancer | HER2/EGFR | H-bond interactions in ATP pocket[2] |
| Saxagliptin | Antidiabetic | DPP-4 | Reversible covalent warhead[4][7] |
| Nirmatrelvir | Antiviral | SARS-CoV-2 Mpro | Reversible covalent warhead[7] |
| Vilazodone | Antidepressant | SERT / 5-HT1A | Key pharmacophore for SSRI activity[2] |
Table 1: Selected nitrile-containing pharmaceuticals and the function of the cyano group.
Experimental Protocols for Evaluation
Evaluating the biological activity of novel cyano-containing compounds requires a systematic approach. The following protocols represent core methodologies in the field.
Workflow for Screening and Characterization
The general workflow involves a tiered approach, moving from broad screening to detailed mechanistic studies.
Caption: General experimental workflow for the evaluation of cyano-containing compounds.
Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound against DPP-4.
Principle: The assay measures the activity of recombinant human DPP-4 via the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Active DPP-4 cleaves the substrate, releasing free AMC, which fluoresces upon excitation. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.
Materials:
-
Recombinant Human DPP-4 (e.g., from R&D Systems or Enzo Life Sciences)
-
DPP-4 Substrate: H-Gly-Pro-AMC (e.g., from Bachem)
-
Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor: Saxagliptin or Vildagliptin
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).
-
Enzyme Addition: Dilute the DPP-4 enzyme to a working concentration (e.g., 2 ng/µL) in cold assay buffer. Add 50 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This step is particularly important for covalent or slow-binding inhibitors.
-
Reaction Initiation: Prepare the substrate solution by diluting H-Gly-Pro-AMC to a working concentration (e.g., 100 µM) in assay buffer. Add 50 µL of the substrate solution to each well to start the reaction. The final volume is 101 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * [1 - (Rate_test - Rate_bkg) / (Rate_dmso - Rate_bkg)], where 'bkg' is a background well with no enzyme.
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Why pre-incubate? This step allows the system to reach equilibrium, providing a more accurate measure of potency, especially for inhibitors that do not bind instantaneously.
-
Why a kinetic read? Measuring the initial reaction rate (linear phase) is more accurate than a single endpoint read, as it is less affected by substrate depletion or photobleaching.
-
Controls: The inclusion of DMSO (negative control) and a known inhibitor (positive control) validates the assay's performance on each plate, ensuring that the enzyme is active and responsive to inhibition.
Conclusion
The cyano group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to improve pharmacokinetic properties, engage in potent binding interactions (both covalent and non-covalent), and act as a versatile bioisostere has cemented its role in modern drug design.[2][5] From oncology to infectious diseases, nitrile-containing compounds have demonstrated significant clinical success. A thorough understanding of their chemical properties, mechanisms of action, and appropriate methods for their evaluation is essential for harnessing their full therapeutic potential in the development of next-generation pharmaceuticals.
References
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Publishing. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fleming, F. (1999). Nitrile Containing Natural Products. Scribd. [Link]
-
Kaplan, O., Tufar, P., Siritanaratkul, N., & Vaynshteyn, B. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
Stolz, A. (2020). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. [Link]
-
Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (2022). Semantic Scholar. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). ResearchGate. [Link]
-
de Oliveira, M. V., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Nitriles. (n.d.). ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2022). ResearchGate. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]
-
Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports. [Link]
-
Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. (2024). MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Application of Nitrile in Drug Design. (2022). ResearchGate. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2014). NCBI Bookshelf. [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. [Link]
-
Fatiadi, A. J. (2010). Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]
-
Therapeutic and Clinical Applications of Nitroxide Compounds. (2007). PubMed. [Link]
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Methodological & Application
Application Note: Precision Synthesis of Cyano-Olefins via Knoevenagel Condensation
Strategic Overview
The Knoevenagel condensation is the cornerstone method for constructing electron-deficient olefins, a structural motif ubiquitous in therapeutic agents (e.g., Tyrphostins, Coumarins) and optoelectronic materials. This protocol focuses specifically on the condensation of aldehydes/ketones with active methylene cyano compounds (malononitrile, ethyl cyanoacetate).[1]
Unlike generic condensation guides, this note addresses the kinetic sensitivity of cyano-activated methylenes. The high acidity of the
Key Applications in Drug Discovery[2]
-
Tyrphostins: A class of tyrosine kinase inhibitors (e.g., AG1478) synthesized via the condensation of substituted benzaldehydes with malononitrile.
-
Coumarins: synthesized via intramolecular Knoevenagel condensation, serving as anticoagulants and anticancer scaffolds.
Mechanistic Insight & Causality
Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration.[2][3]
The Catalyst Paradox
While a base is required to deprotonate the active methylene, the choice of base dictates the pathway:
-
Weak Bases (Piperidine/Pyridine): Favor the formation of an iminium ion intermediate with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the attack by the enolate.
-
Green/Neutral Conditions: In water-mediated synthesis, the hydrophobic effect aggregates organic reactants, and water itself can facilitate proton transfer, acting as a dual acid-base mediator.
Mechanistic Pathway Diagram
The following diagram illustrates the standard base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium forward.
Figure 1: Step-wise mechanistic flow of the Knoevenagel condensation for cyano compounds.
Critical Process Parameters
The following table summarizes how substrate acidity influences experimental design.
| Parameter | Malononitrile ( | Ethyl Cyanoacetate ( | Experimental Implication |
| pKa ( | ~11.0 | ~13.0 | Malononitrile reacts significantly faster; requires milder bases. |
| Catalyst Preference | Piperidine (cat.), Water (solvent) | Piperidine/Acetic Acid, | Cyanoacetate often requires buffering (AcOH) to prevent side reactions. |
| Solvent Choice | Ethanol, Water, Toluene | Ethanol, Toluene (Dean-Stark) | Toluene reflux is preferred if water removal is kinetically limiting. |
| Temp. Range | RT to 50°C | 60°C to Reflux | Higher activation energy for mono-cyano substrates. |
Experimental Protocols
Protocol A: Classical Piperidine-Catalyzed Synthesis
Best for: Library generation, robust synthesis of standard drug intermediates. Scale: 10 mmol (scalable to 100 mmol).
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (Absolute, 5 mL/mmol)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and active methylene compound (11 mmol) in Ethanol (50 mL).
-
Catalyze: Add Piperidine (1 mmol, ~100 µL) dropwise.
-
Note: An exotherm is often observed with malononitrile. Ensure adequate stirring.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
Workup:
-
Precipitation: Cool the mixture to 0°C. The product usually precipitates as a crystalline solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL).
-
Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).
-
Protocol B: Green Water-Mediated Synthesis (Catalyst-Free Option)
Best for: Large-scale synthesis, environmental compliance, highly acidic methylenes (Malononitrile). Mechanism: Exploits the "on-water" hydrophobic effect where reaction rates are accelerated at the organic-water interface.
Reagents:
-
Aldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Deionized Water (3 mL/mmol)
Procedure:
-
Charge: Suspend the aldehyde and malononitrile in water in a flask.
-
Energy Input: Vigorously stir the heterogeneous mixture at 50°C or subject to ultrasonication.
-
Why: High shear mixing maximizes the interfacial surface area.
-
-
Reaction: Monitor until the solid starting material converts to the product (often a color change or change in crystal habit). Typical time: 30–120 mins.
-
Isolation: Filter the solid directly from the water. Wash with water to remove unreacted malononitrile.
-
Drying: Dry under vacuum over
or in a convection oven at 50°C.
Decision Matrix & Workflow
Select the appropriate protocol based on your substrate's electronic properties and solubility.
Figure 2: Workflow for selecting the optimal synthesis pathway based on substrate acidity.
Validation & Troubleshooting
Analytical Validation[6]
-
1H NMR: The diagnostic signal is the vinylic proton (
).-
Shift: Typically appears downfield at 7.5 – 8.5 ppm as a singlet.
-
Coupling: If using ethyl cyanoacetate, check for the disappearance of the aldehyde proton (~10 ppm) and the retention of the ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
-
IR Spectroscopy:
-
Nitrile (-CN): Sharp, distinct band at 2200–2220 cm⁻¹ .
-
Carbonyl (C=O): If using cyanoacetate, strong band at 1720 cm⁻¹ .
-
Alkene (C=C): 1600–1620 cm⁻¹.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in EtOH | Add water dropwise to the reaction mixture to induce precipitation (solvent polarity adjustment). |
| Michael Addition Byproduct | Excess active methylene | Ensure strict 1:1 stoichiometry or slight excess of aldehyde. Reduce reaction time. |
| Aldehyde Oxidation | Air sensitivity | Degas solvents with |
| Oiling Out | Impurities / Low MP | Scratch the flask glass with a rod or add a seed crystal. Switch to Protocol B (Water) to avoid organic solvation. |
References
-
Jones, G. (1967). "The Knoevenagel Condensation."[2][3][4][7][8][9][11][14][15][16][17] Organic Reactions, 15, 204-599. Link
-
Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews, 80(4), 329-350. Link
-
Deb, M. L., & Bhuyan, P. J. (2005).[9] "Uncatalyzed Knoevenagel condensation in aqueous medium." Tetrahedron Letters, 46(38), 6453-6455. Link
-
Kolagkis, P. X., et al. (2024).[7] "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Organic & Biomolecular Chemistry, 22, 7750-7762. Link
-
Verma, S., et al. (2019). "Knoevenagel condensation: A prevailing arsenal for the synthesis of biologically fascinating molecules."[18] Journal of Heterocyclic Chemistry, 56(10). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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Application Note: 2'-Cyano-3-phenylpropiophenone as a Divergent Precursor for N-Heterocycles
[1]
Executive Summary
This guide details the utility of 2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2) as a high-value "ortho-functionalized" scaffold in heterocyclic synthesis.[1] Unlike simple ketones, the presence of the ortho-cyano group on the benzoyl ring introduces a "latent" electrophile, enabling rapid intramolecular cyclization.[1]
This protocol focuses on two divergent synthetic pathways:
-
The Phthalazine Route: Reaction with hydrazine to form 1-amino-4-phenethylphthalazines (bioactive pharmacophores).[1]
-
The Isoquinoline Route: Acid-mediated cyclization to form 3-phenethylisoquinolin-1(2H)-ones.[1]
These workflows are designed for high throughput and reproducibility, utilizing the compound's unique 1,4-electrophilic character (nitrile and ketone).[1]
Chemical Profile & Reactivity Logic
The "Ortho-Effect" Advantage
The core value of 2'-Cyano-3-phenylpropiophenone lies in the proximity of the nitrile group to the carbonyl.[1] In standard propiophenones, the carbonyl is the sole electrophile.[1] Here, the nitrile acts as a secondary trap for nucleophiles, allowing for one-pot tandem condensation-cyclization reactions .[1]
-
Substrate Structure: 1-(2-cyanophenyl)-3-phenylpropan-1-one.[1]
-
Key Feature: The C≡N bond is positioned 5 atoms away from the carbonyl carbon, creating a perfect geometry for forming 6-membered fused rings (Phthalazines or Isoquinolines).[1]
Mechanistic Pathways
The following diagram illustrates the divergent reactivity based on the reagent choice (Hydrazine vs. Acid).
Figure 1: Divergent synthetic pathways.[1] The precursor yields distinct heterocycles based on the nucleophile/catalyst system.
Experimental Protocols
Protocol A: Synthesis of 1-Amino-4-phenethylphthalazine
Application: Synthesis of PDE inhibitors, antihypertensive agents, and scaffold libraries.[1] Mechanism: Tandem condensation of hydrazine with the ketone followed by nucleophilic attack of the distal nitrogen on the nitrile.[1]
Materials
-
Precursor: 2'-Cyano-3-phenylpropiophenone (1.0 eq)[1]
-
Reagent: Hydrazine hydrate (64% or 80% solution) (2.5 eq)
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature)[1]
-
Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates hydrazone formation.[1]
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Cyano-3-phenylpropiophenone (500 mg, 2.1 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine hydrate (0.26 mL, ~5.2 mmol) dropwise at room temperature.
-
Catalysis: Add 2 drops of Glacial Acetic Acid .
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product often precipitates as a solid.[1]
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.[1]
-
If no precipitate: Concentrate the solvent to ~2 mL under reduced pressure, add cold water (10 mL), and stir to induce crystallization.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Expected Yield: 75–85% Characterization:
-
1H NMR: Look for the disappearance of the nitrile peak (IR ~2220 cm⁻¹) and the appearance of a broad NH2 singlet (exchangeable with D2O) around 6.0–7.0 ppm.[1]
Protocol B: Synthesis of 3-Phenethylisoquinolin-1(2H)-one
Application: Synthesis of alkaloids, PARP inhibitors, and anti-inflammatory agents.[1] Mechanism: Acid-catalyzed hydration of the nitrile to an amide/imidate, followed by intramolecular cyclization with the ketone (or its enol form).[1]
Materials
-
Precursor: 2'-Cyano-3-phenylpropiophenone (1.0 eq)[1]
-
Acid: Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)[1]
-
Solvent: Acetic Acid (Glacial)[1]
Step-by-Step Methodology
-
Dissolution: In a heavy-walled pressure vial or round-bottom flask, dissolve 2'-Cyano-3-phenylpropiophenone (500 mg) in Glacial Acetic Acid (5 mL).
-
Acidification: Carefully add Sulfuric Acid (1 mL) or PPA (2 g).
-
Cyclization: Heat the mixture to 100°C for 3 hours.
-
Quenching:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into Ice Water (50 mL) with vigorous stirring.
-
-
Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (28%) or saturated NaHCO3 solution.[1]
-
Critical: The isoquinolinone usually precipitates at neutral/basic pH.[1]
-
-
Isolation: Filter the white/off-white solid.[1] Wash with water and hexanes.[1]
Expected Yield: 60–75% Characterization:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phthalazine) | Incomplete cyclization of hydrazone.[1] | Switch solvent to n-Butanol and reflux at 118°C to force ring closure. |
| Sticky Gum Formation | Polymerization or impurities.[1] | Use Ethanol/Water recrystallization immediately.[1] Do not let the crude oil sit. |
| Starting Material Remains | Nitrile is sterically hindered.[1] | Add Lewis Acid (e.g., ZnCl2, 10 mol%) to activate the nitrile towards nucleophiles.[1] |
| Side Products (Isoquinoline) | Hydrolysis of nitrile to acid without cyclization.[1] | Ensure anhydrous conditions if using PPA; ensure temperature is >90°C. |
References
-
PubChem Compound Summary. (2025). 2'-Cyano-3-phenylpropiophenone (CID 24725574).[1][5] National Center for Biotechnology Information.[1] [Link][1]
-
Csákÿ, A. G., et al. (2022).[1][6] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. National Institutes of Health (PMC).[1] (Demonstrates general principles of tandem cyclization with nitriles). [Link]
-
El-Gaby, M. S. A. (2022).[1][6][7] Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv.[1] (Provides mechanistic insight into nitrile-hydrazide cyclizations). [Link][1][8]
-
SIELC Technologies. (2018).[1] HPLC Separation of 2-Propenoic acid, 2-cyano-3-phenyl- derivatives. (Reference for analytical handling of similar cyano-phenyl scaffolds). [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
Application and Protocol Guide for the Analytical Characterization of 2'-Cyano-3-phenylpropiophenone
Abstract
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of 2'-Cyano-3-phenylpropiophenone (C₁₆H₁₃NO). As a compound of interest in synthetic chemistry and drug discovery, its unambiguous identification and purity assessment are paramount. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring methodological integrity and reproducibility.
Introduction to 2'-Cyano-3-phenylpropiophenone
2'-Cyano-3-phenylpropiophenone, with the IUPAC name 2-(3-phenylpropanoyl)benzonitrile, is a ketone derivative featuring a benzonitrile moiety.[1] Its structure presents several key features for analytical interrogation: a polar nitrile group, a carbonyl group, and two aromatic rings. These functional groups dictate the molecule's chromatographic behavior and spectroscopic signatures. Accurate characterization is critical to confirm its identity after synthesis, typically via reactions like the Friedel-Crafts acylation or related condensation reactions, and to quantify its purity, identifying any starting materials or by-products.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | PubChem[1] |
| Molecular Weight | 235.28 g/mol | PubChem[1] |
| CAS Number | 898764-06-2 | PubChem[1] |
| IUPAC Name | 2-(3-phenylpropanoyl)benzonitrile | PubChem[1] |
Chromatographic Analysis: Purity and Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2'-Cyano-3-phenylpropiophenone and for quantifying it in various matrices. A reversed-phase method is most suitable, leveraging the compound's moderate lipophilicity.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the phenyl and propiophenone fragments of the molecule. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the analyte.[2][3] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid, such as formic or phosphoric acid, can sharpen peaks by suppressing the ionization of any potential acidic impurities.[2][3] For mass spectrometry compatibility, formic acid is preferred.[2][3] A Diode Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths, which is useful for method development and for identifying impurities with different chromophores.[4]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a 2'-Cyano-3-phenylpropiophenone sample and quantify the main peak.
Materials:
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water
-
Formic Acid (0.1%)
-
2'-Cyano-3-phenylpropiophenone reference standard
-
Sample of 2'-Cyano-3-phenylpropiophenone for analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% formic acid solution in water (Mobile Phase A) and use acetonitrile as Mobile Phase B. Degas both phases before use.
-
Standard Preparation: Accurately weigh and dissolve the 2'-Cyano-3-phenylpropiophenone reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in acetonitrile to achieve a nominal concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm
-
-
Analysis: Inject the standard and sample solutions. Record the chromatograms and integrate the peak areas.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Data Interpretation: The retention time of the main peak in the sample chromatogram should match that of the reference standard.[4] The purity is determined by the relative area of the main peak. Any other peaks represent impurities.
Workflow Diagram
Caption: Workflow for HPLC purity analysis of 2'-Cyano-3-phenylpropiophenone.
Structural Elucidation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of 2'-Cyano-3-phenylpropiophenone and for providing structural information through fragmentation analysis.
Rationale for MS Analysis
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and elucidate the structure. The expected fragmentation patterns would involve cleavage at the keto-functional group, which is a common fragmentation pathway for ketones.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and obtain structural information for 2'-Cyano-3-phenylpropiophenone.
Materials:
-
Sample of 2'-Cyano-3-phenylpropiophenone dissolved in acetonitrile/water (50:50) with 0.1% formic acid at a concentration of ~10 µg/mL.
Instrumentation:
-
A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
Procedure:
-
Sample Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be observed.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
Expected Results and Interpretation:
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 236.1070 | ~236.1 | Protonated parent molecule |
| [C₉H₉O]⁺ | 133.0648 | ~133.1 | Fragment from cleavage alpha to the carbonyl |
| [C₇H₅N]⁺ | 103.0417 | ~103.0 | Cyanobenzoyl cation |
| [C₇H₇]⁺ | 91.0542 | ~91.1 | Tropylium ion from the phenylpropyl side chain |
The observation of the correct mass for the protonated molecule confirms the molecular formula. The fragmentation pattern provides evidence for the connectivity of the different parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of 2'-Cyano-3-phenylpropiophenone, providing detailed information about the carbon-hydrogen framework.
Rationale for NMR Analysis
¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will show the number of different types of carbon atoms. The chemical shifts are predictable based on the presence of electron-withdrawing groups (cyano and carbonyl) and the aromatic rings. Data from structurally similar compounds, such as cyano-substituted acrylamides and chalcones, can aid in the interpretation of the spectra.[5][6]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain the ¹H and ¹³C NMR spectra for the structural confirmation of 2'-Cyano-3-phenylpropiophenone.
Materials:
-
~10-20 mg of 2'-Cyano-3-phenylpropiophenone
-
~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, depending on sample concentration.
-
Predicted Spectral Data (in CDCl₃):
| ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.5 | m | 4H | Aromatic protons on the benzonitrile ring |
| ~7.4-7.2 | m | 5H | Aromatic protons on the phenyl ring |
| ~3.4 | t | 2H | -CO-CH₂ -CH₂- |
| ~3.1 | t | 2H | -CO-CH₂-CH₂ - |
| ¹³C Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~140 | Quaternary aromatic C |
| ~135-127 | Aromatic CH |
| ~118 | C≡N (Nitrile) |
| ~115 | Quaternary aromatic C attached to CN |
| ~40 | -CO -CH₂- |
| ~30 | -CH₂-CH₂ - |
Note: These are predicted values and may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
2'-Cyano-3-phenylpropiophenone has several characteristic functional groups that will give rise to distinct absorption bands in the IR spectrum. The nitrile (C≡N) and carbonyl (C=O) groups, in particular, have strong and easily identifiable stretching vibrations. The presence of aromatic rings will also be confirmed by C-H and C=C stretching and bending vibrations.
Experimental Protocol: FTIR
Objective: To identify the key functional groups in 2'-Cyano-3-phenylpropiophenone.
Materials:
-
A small amount of solid 2'-Cyano-3-phenylpropiophenone sample.
-
Potassium bromide (KBr) for pellet preparation, or an ATR accessory.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2230-2220 | Strong | C≡N stretch (Nitrile)[6] |
| ~1700-1680 | Strong | C=O stretch (Aryl ketone)[6] |
| ~1600-1450 | Medium | Aromatic C=C stretch |
Integrated Analytical Workflow Diagram
Caption: An integrated approach for the comprehensive characterization of 2'-Cyano-3-phenylpropiophenone.
Conclusion
The suite of analytical techniques described in this guide provides a robust framework for the comprehensive characterization of 2'-Cyano-3-phenylpropiophenone. By employing a combination of chromatography and spectroscopy, researchers can confidently confirm the identity, structure, and purity of this compound. The protocols provided herein are based on established scientific principles and can be adapted as necessary for specific research and development needs.
References
-
SIELC Technologies. (2018-05-16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
-
SIELC Technologies. Separation of 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, propyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wahyuni, F. S., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. Retrieved from [Link]
-
Khan, A., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. Retrieved from [Link]
-
Mukherjee, J., et al. (2010). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220055, 2-Cyano-3-phenylpropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70534, 2-Cyano-3-phenylprop-2-enoic acid. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and characterization of some chalcones and their cyclohexenone derivatives. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Patel, K. D., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
MassBank. (2007-07-07). Phenylpropanoic acids. Retrieved from [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
da Silva, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]
Sources
- 1. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. Separation of 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: Safe Handling and Storage Procedures for 2'-Cyano-3-phenylpropiophenone
Abstract
This application note outlines the rigorous safety, handling, and storage protocols for 2'-Cyano-3-phenylpropiophenone , a specialized organic intermediate used in pharmaceutical research and drug development. Due to the presence of both a reactive ketone functionality and an aromatic nitrile group, this compound requires specific containment strategies to mitigate risks of acute toxicity, skin sensitization, and hydrolytic degradation. This guide synthesizes industrial hygiene standards with structure-activity relationship (SAR) data to provide a self-validating safety workflow.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
To handle a compound safely, one must understand its structural behavior. 2'-Cyano-3-phenylpropiophenone is a dihydrochalcone derivative characterized by an aromatic nitrile group at the ortho position of the benzoyl ring.
| Property | Description |
| Chemical Name | 1-(2-cyanophenyl)-3-phenylpropan-1-one |
| Functional Class | Aromatic Ketonitrile / Dihydrochalcone |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | ~235.28 g/mol |
| Physical State | White to off-white crystalline solid (Standard) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Reactivity Profile | Sensitive to strong bases (enolization/hydrolysis) and strong oxidizers.[1][2][3] |
Structural Implications for Safety[3]
-
The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, they pose a risk of metabolic release of cyanide ions (CN⁻) if ingested or absorbed in high quantities.
-
The Ketone Linkage: Susceptible to reduction and nucleophilic attack. Incompatible with strong reducing agents (e.g., LiAlH₄) which can generate heat and toxic byproducts.
Risk Assessment & Toxicology (SAR Analysis)
Note: Specific toxicological data for this isomer is limited. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous aromatic ketonitriles (e.g., 3-phenylpropiophenone and benzonitrile derivatives).
Hazard Classification (GHS Extrapolated)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3][4]
Critical Toxicological Mechanisms
-
Dermal Absorption: The lipophilic nature of the phenylpropyl chain facilitates dermal penetration. Once absorbed, the nitrile group may undergo slow enzymatic hydrolysis (via cytochrome P450), potentially inhibiting cytochrome c oxidase.
-
Sensitization: Benzonitrile derivatives are known sensitizers. Repeated exposure may lead to allergic contact dermatitis.
Engineering Controls & Personal Protective Equipment (PPE)[11]
Reliance on PPE alone is a failure of safety planning. The primary defense must be engineering controls.
Hierarchy of Controls Workflow
Caption: Operational hierarchy emphasizing containment over PPE. Engineering controls are the primary barrier against aerosolization.
PPE Specifications[4][10][11][12]
-
Respiratory: If handling outside a fume hood (not recommended) or during spill cleanup, use a Full-face respirator with ABEK-P3 filters (Organic vapor + Inorganic/Acid gas + Particulate).
-
Hand Protection:
-
Splash Contact: Nitrile rubber (0.11 mm) - Breakthrough > 30 min.
-
Prolonged Contact/Immersion:Silver Shield® (Laminate) or Viton gloves. Reasoning: Aromatic ketones can swell standard nitrile/latex, reducing barrier integrity.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling liquid solutions >100mL.
Storage & Stability Protocol
Proper storage prevents the degradation of the nitrile group into an amide/carboxylic acid (hydrolysis) and prevents the formation of degradation impurities that may alter pharmacological results.
Storage Conditions Table
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress (hydrolysis risk) and oxidative degradation. |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV (preventing radical formation); PTFE prevents plasticizer leaching. |
| Segregation | "Toxics" or "Organic Ketones" | Keep away from strong oxidizers (peroxides) and strong acids/bases. |
Receipt-to-Storage Workflow
This protocol ensures the chain of custody and chemical integrity from the moment of arrival.
Caption: Step-by-step logic for intake and storage to minimize environmental exposure and degradation.
Emergency Response & Decontamination
Spill Response Protocol
-
Evacuate & Ventilate: Clear the immediate area. Allow aerosols to settle (15 mins) if powder was dispersed.
-
PPE Up: Don double nitrile gloves, Tyvek suit, and respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) then scoop into a waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).
-
-
Decontamination: Scrub the surface with a 10% Sodium Carbonate solution followed by water and detergent. The alkaline wash helps solubilize the organic residue.
-
Verification: Use a portable UV lamp (254 nm). The aromatic rings in 2'-Cyano-3-phenylpropiophenone will fluoresce/absorb, revealing uncleaned residues.
Waste Disposal[9][11]
-
Classification: Hazardous Organic Waste (Toxic/Irritant).
-
Method: Chemical Incineration equipped with a scrubber (to handle Nitrogen oxides and Cyanide combustion byproducts).
-
Prohibition: NEVER dispose of down the drain. Hydrolysis in sewer lines can release toxic byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77052, 2'-Hydroxy-3-phenylpropiophenone (Structural Analog). Retrieved from [Link]. (Used for SAR toxicity extrapolation of phenylpropiophenone derivatives).
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Aromatic Ketones.[2] Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile and Aromatic Nitriles. Retrieved from [Link].
Sources
- 1. 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy-3-phenylpropiophenone | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2′-羟基-3-苯基苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
developing derivatives of 2'-Cyano-3-phenylpropiophenone for medicinal chemistry
Abstract
This guide details the strategic utilization of 2'-Cyano-3-phenylpropiophenone (2-CPP) as a divergent scaffold in medicinal chemistry. Unlike simple propiophenones, the presence of the ortho-cyano group provides a unique electrophilic "trap" that enables rapid access to nitrogen-containing heterocycles—specifically 1-aminoisoquinolines and isoquinolin-1(2H)-ones . These pharmacophores are critical in the development of kinase inhibitors, CNS-active agents, and anti-infectives. This document provides validated protocols for synthesizing and cyclizing 2-CPP, supported by mechanistic insights and troubleshooting matrices.
Module 1: The Scaffold & Synthetic Logic
The 2-CPP scaffold contains three reactive centers: the ketone (electrophilic), the
Mechanistic Pathway: Divergent Synthesis
The following diagram illustrates the transformation of 2-CPP into two distinct high-value targets: Target A (1-Aminoisoquinolines) via nucleophilic amidine formation, and Target B (Isoquinolin-1-ones) via acid-mediated hydrolysis/cyclization.
Figure 1: Divergent synthetic pathways from 2-CPP to bioactive isoquinoline cores.
Module 2: Validated Experimental Protocols
Protocol A: Synthesis of 2-CPP (Precursor Generation)
Note: If 2-CPP is not commercially available, it is best synthesized via the addition of phenethylmagnesium bromide to 2-cyanobenzaldehyde followed by oxidation, or via Heck coupling.
Objective: Synthesize 2'-Cyano-3-phenylpropiophenone with >95% purity.
Reagents:
-
2-Cyanobenzaldehyde (1.0 eq)
-
Phenethylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous THF.
Step-by-Step Workflow:
-
Grignard Addition: Cool a solution of 2-cyanobenzaldehyde in anhydrous THF to 0°C. Add phenethylmagnesium bromide dropwise over 30 mins. Critical: Maintain temperature <5°C to prevent nucleophilic attack on the nitrile (which would yield a ketone/imine mixture).
-
Quench & Workup: Stir for 2 hours at RT. Quench with sat. NH₄Cl. Extract with EtOAc. The intermediate is the secondary alcohol: 1-(2-cyanophenyl)-3-phenylpropan-1-ol.
-
Oxidation: Dissolve the crude alcohol in DCM. Add PCC (1.5 eq) and Celite. Stir at RT for 4-6 hours.
-
Purification: Filter through a silica plug. Concentrate and recrystallize from Hexane/EtOAc (9:1).
Self-Validation Check:
-
IR: Appearance of ketone C=O (~1685 cm⁻¹) and retention of Nitrile C≡N (~2225 cm⁻¹).
-
1H NMR: Disappearance of the alcohol methine proton (~5.0 ppm).
Protocol B: Cyclization to 1-Amino-3-phenethylisoquinoline
This reaction utilizes the electrophilicity of the nitrile to form the N-C=N bond sequence, a privileged scaffold in kinase inhibition (e.g., similar to Fasudil).
Reagents:
-
2-CPP (1.0 mmol)
-
Ammonium Acetate (5.0 mmol) or Primary Amine (R-NH₂)
-
Copper(I) Iodide (10 mol%) - Catalyst
-
DMSO (3 mL)
Step-by-Step Workflow:
-
Setup: In a sealed tube, combine 2-CPP, NH₄OAc, and CuI in DMSO.
-
Reaction: Heat to 100°C for 12 hours.
-
Mechanism:[1] The amine attacks the nitrile to form an amidine intermediate. The nitrogen then attacks the ketone carbonyl, followed by dehydration to aromatize the pyridine ring of the isoquinoline.
-
-
Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine to remove DMSO.
-
Purification: Column chromatography (DCM:MeOH 95:5).
Data Summary: Solvent & Catalyst Optimization
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | Ethanol | 80 | 15 | Incomplete cyclization |
| 2 | CuI (10%) | DMSO | 100 | 88 | Optimal conditions |
| 3 | AgOTf (5%) | Toluene | 110 | 72 | Expensive, silver waste |
| 4 | FeCl3 | DMF | 120 | 65 | Oxidative side products |
Module 3: Biological Validation & SAR Logic
To validate the medicinal utility of the derivatives, researchers should focus on the ATP-binding pocket of kinases. The 1-aminoisoquinoline motif mimics the adenine ring of ATP.
Structure-Activity Relationship (SAR) Strategy
Modifications at the C3-position (the phenethyl chain) allow for probing hydrophobic pockets.
Figure 2: SAR exploration strategy for 2-CPP derivatives.
Recommended Assay: Kinase Inhibition Screen
-
Target: PKA, ROCK, or EGFR (depending on R-groups).
-
Control: Fasudil (known isoquinoline inhibitor).
-
Readout: ADP-Glo™ or 33P-ATP radiometric assay.
Module 4: Troubleshooting & Quality Control
Common Failure Modes:
-
Hydrolysis of Nitrile: If water is present without ammonia/amine, the nitrile may hydrolyze to the amide (CONH₂), preventing isoquinoline formation. Solution: Use anhydrous DMSO and excess Ammonium Acetate.
-
Aldol Condensation: The ketone enolate may react with itself or aldehydes if present. Solution: Keep reaction time short and avoid strong bases like NaH; use buffered conditions (NH₄OAc).
QC Specifications for Final Library:
-
Purity: >95% by HPLC (254 nm).
-
Identity: HRMS (ESI+) showing [M+H]+ consistent with cyclized product (Mass = MW of 2-CPP + NH - H2O).
-
NMR: Characteristic singlet for the isoquinoline C4-H proton (~7.5-8.0 ppm).
References
-
Isoquinoline Synthesis via Copper-Catalyzed Cyclization: Su, L., et al. (2022).[2] "Copper(I)-Catalyzed Tandem Reaction of 2-Bromoaryl Ketones, Terminal Alkynes, and CH3CN." Organic Letters, 24, 5994-5999.[2] [Link]
-
Rh(III)-Catalyzed Cyclization of Oximes/Ketones: Shi, Z., et al. (2014). "Rh(III)-Catalyzed Cyclization of Oximes and Diazo Compounds." Journal of Organic Chemistry. [Link]
-
Synthesis of 1-Aminoisoquinolines from 2-Acylbenzonitriles: Desai, U.V., et al. (2016). "Microwave Assisted Synthesis of 1-Aminoisoquinolines." Tetrahedron Letters. [Link]
-
Pharmacology of Isoquinoline Derivatives: Manna, K., et al. (2014).[3] "2-Amino-3-Cyanopyridine: A Bioactive Scaffold."[3] International Journal of Pharmaceutical Sciences and Research. [Link]
-
General Propiophenone Pharmacology: Ivkovic, B., et al. (2013). "Phenylpropiophenone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. [Link]
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large-scale synthesis considerations for 2'-Cyano-3-phenylpropiophenone
Application Note: Scalable Synthesis of 2'-Cyano-3-phenylpropiophenone
Executive Summary
This guide details the large-scale synthesis of 2'-Cyano-3-phenylpropiophenone (1-(2-cyanophenyl)-3-phenylpropan-1-one), a critical intermediate for nitrogen-containing heterocycles and pharmaceutical scaffolds. The protocol utilizes a robust two-step sequence: a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation .
Key process advantages include:
-
Atom Economy: High-yield condensation with water as the only stoichiometric byproduct.
-
Selectivity: Optimized hydrogenation conditions that reduce the alkene without affecting the sensitive nitrile (-CN) or carbonyl (C=O) functionalities.
-
Scalability: Procedures designed for standard batch reactors with manageable exotherms and simplified workups (crystallization-driven purification).
Retrosynthetic Analysis & Strategy
The target molecule contains a dihydrochalcone core with an ortho-nitrile group. Direct Friedel-Crafts acylation is unfavorable due to the deactivating nature of the nitrile group on the benzene ring. Therefore, the Chalcone Route is selected as the most viable process strategy.
-
Disconnection: C(α)-C(β) bond formation via Aldol Condensation.
-
Precursors: 2-Acetylbenzonitrile (Nucleophile) and Benzaldehyde (Electrophile).
Reaction Pathway:
-
Condensation: Formation of the α,β-unsaturated ketone (Chalcone).[1][2]
-
Reduction: Saturation of the alkene to the target propiophenone.
Figure 1: Synthetic pathway from commodity starting materials to the target dihydrochalcone.
Step 1: Claisen-Schmidt Condensation
Objective: Synthesis of 1-(2-cyanophenyl)-3-phenylprop-2-en-1-one.
Critical Considerations
-
Nitrile Stability: The ortho-cyano group is susceptible to hydrolysis (to amide/acid) under strong basic conditions at high temperatures. The reaction temperature must be strictly controlled.
-
Exotherm: The condensation is exothermic. Controlled addition of the base is required to prevent runaway temperatures and dimerization of the aldehyde.
Protocol (Scale: 1.0 mol)
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-Acetylbenzonitrile | 145.16 | 1.0 | 145.2 g |
| Benzaldehyde | 106.12 | 1.05 | 111.4 g |
| NaOH (10% aq) | 40.00 | 0.5 | 200 mL |
| Ethanol (95%) | Solvent | - | 800 mL |
Procedure:
-
Charge: In a 2L jacketed reactor, dissolve 2-Acetylbenzonitrile (145.2 g) and Benzaldehyde (111.4 g) in Ethanol (800 mL). Stir at 250 RPM.
-
Cool: Lower the jacket temperature to 0°C. Ensure internal temperature reaches <5°C.
-
Addition: Add 10% NaOH solution dropwise over 60 minutes via an addition funnel.
-
Control Point: Maintain internal temperature <10°C to minimize nitrile hydrolysis.
-
-
Reaction: After addition, allow the mixture to warm to 20-25°C. Stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) or HPLC should show <2% remaining acetophenone.
-
-
Quench & Workup:
-
Cool to 5°C. The product often precipitates as a yellow solid.
-
If solid forms: Filter, wash with cold water (2 x 200 mL) and cold ethanol (1 x 100 mL).
-
If oil forms: Neutralize with dilute HCl to pH 7, evaporate ethanol, extract with Ethyl Acetate, and recrystallize from EtOH/Hexane.
-
-
Drying: Vacuum dry at 40°C.
-
Expected Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
Step 2: Selective Catalytic Hydrogenation
Objective: Reduction of the alkene (C=C) to the alkane (C-C) without reducing the carbonyl (C=O) or nitrile (-CN).
Critical Considerations
-
Chemoselectivity:
-
C=C vs C=O: Pd/C preferentially reduces alkenes.
-
C=C vs -CN: Nitriles are generally stable to Pd/C at atmospheric pressure and neutral pH. Avoid acidic media (promotes reduction to amine) and high pressures (>5 bar).
-
-
Over-reduction: Prolonged exposure to H2 after C=C consumption can lead to alcohol formation. End-point monitoring is crucial.
Protocol (Scale: 0.5 mol)
| Reagent | Equiv. | Amount |
| Chalcone Intermediate | 1.0 | 116.5 g |
| 10% Pd/C (50% wet) | 5 wt% | 5.8 g |
| Ethyl Acetate | Solvent | 1.2 L |
| Hydrogen (H2) | Excess | 1 atm (balloon) |
Procedure:
-
Inertion: Purge the hydrogenation vessel (autoclave or glass reactor) with Nitrogen (3 cycles).
-
Charge: Add the Chalcone (116.5 g) and Ethyl Acetate (1.2 L).
-
Note: Toluene can be used as an alternative solvent if solubility is an issue, but EtOAc is easier to remove.
-
-
Catalyst Addition: Add 10% Pd/C (5.8 g) carefully under Nitrogen flow. Caution: Dry Pd/C is pyrophoric. Use wet catalyst.
-
Hydrogenation:
-
Purge with Hydrogen (3 cycles).
-
Maintain H2 pressure at 1 atm (balloon) or 1-2 bar (reactor) .
-
Stir vigorously at 20-25°C.
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.
-
Control Point: Stop immediately upon disappearance of the starting material (HPLC) to prevent ketone reduction.
-
-
Workup:
-
Filter the catalyst through a Celite pad. Wash the pad with EtOAc.[3]
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product is usually a white to off-white solid.
-
Recrystallize from Isopropanol or Ethanol/Water if purity is <98%.
-
Expected Yield: 90–95%
-
Process Safety & Engineering Controls
Reactor Setup Logic
The following diagram illustrates the logical flow and safety interlocks for the hydrogenation step, which is the highest risk operation due to H2 gas.
Figure 2: Process logic and safety interlocks for the selective hydrogenation step.
Hazard Analysis
-
Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition or strong acid contact could theoretically release HCN. Maintain pH >4 and Temp <150°C.
-
Hydrogen: Flammable. Ground all equipment. Use spark-proof tools.
-
Palladium Catalyst: Pyrophoric when dry. Always keep wet with water or solvent.
Analytical Quality Control
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV @ 254 nm (Benzoyl chromophore) and 220 nm (Nitrile).
Impurity Profile:
| Impurity | Origin | Limit |
|---|---|---|
| Chalcone Precursor | Incomplete Hydrogenation | < 0.5% |
| Alcohol Derivative | Over-reduction of C=O | < 1.0% |
| Amine Derivative | Reduction of -CN | < 0.1% |
| Aldol Dimer | Step 1 Side Reaction | < 0.2% |[1][4][5][6]
References
-
Claisen-Schmidt Condensation Mechanisms
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 1-440. Link
-
-
Selective Hydrogenation of Chalcones
-
R. A. W. Johnstone et al. (1985). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews, 85(2), 129-170. Link
-
-
Nitrile Stability in Hydrogenation
-
2-Acetylbenzonitrile Data
-
PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile. Link
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2'-Cyano-3-phenylpropiophenone Synthesis
Ticket ID: YIELD-OPT-2C3P Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Chemoselectivity in the Synthesis of 2'-Cyano-3-phenylpropiophenone
Executive Summary
The synthesis of 2'-Cyano-3-phenylpropiophenone (1-(2-cyanophenyl)-3-phenylpropan-1-one) presents a classic chemoselectivity paradox. You are constructing a molecule containing three reactive functionalities: a ketone, a nitrile, and (transiently) an alkene.
The standard two-step protocol involves:
-
Claisen-Schmidt Condensation: 2-Acetylbenzonitrile + Benzaldehyde
2'-Cyanochalcone. -
Selective Hydrogenation: 2'-Cyanochalcone
Target Molecule.
The Core Problem: The ortho-cyano group is highly susceptible to hydrolysis during the basic condensation step (forming amides/acids) and over-reduction during the hydrogenation step (forming amines). Low yields are rarely due to lack of reactivity, but rather loss of product to side-reactions .
This guide restructures your protocol to prioritize functional group tolerance.
Module 1: The Condensation Phase (Chalcone Formation)
User Question:
"I am using 10% NaOH in Ethanol for the condensation of 2-acetylbenzonitrile and benzaldehyde, but I see a large baseline spot on TLC and yield is stuck at 40%. What is happening?"
Technical Diagnosis:
You are likely hydrolyzing the nitrile.[1][2] Under aqueous basic conditions (NaOH/H₂O/EtOH) and heat, the ortho-cyano group hydrates to a primary amide (–CONH₂) or hydrolyzes to a carboxylic acid. The "baseline spot" is likely the highly polar amide/acid byproduct.
Optimized Protocol: Anhydrous Conditions
Switch to a non-aqueous base system to eliminate the water source required for hydrolysis.
Recommended Reagents:
-
Base: Sodium Methoxide (NaOMe) (0.5 – 1.0 equiv) or Piperidine (catalytic).
-
Solvent: Anhydrous Methanol (MeOH).
-
Temperature: 0°C to Room Temperature (Avoid reflux if possible).
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-acetylbenzonitrile (1.0 equiv) and Benzaldehyde (1.1 equiv) in anhydrous MeOH.
-
Addition: Add NaOMe (solid or 25% solution in MeOH) dropwise at 0°C.
-
Why? The ortho-cyano group makes the acetyl protons more acidic, facilitating enolate formation, but it also makes the ring electrophilic. Low temp prevents nucleophilic attack on the nitrile.
-
-
Monitoring: Stir at 25°C for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Pour into ice-cold dilute HCl (pH 3-4).
-
Critical: Do not quench with water alone; the basicity during workup can still hydrolyze the nitrile.
-
-
Isolation: Filter the precipitated chalcone. Recrystallize from EtOH.
Module 2: The Reduction Phase (Hydrogenation)
User Question:
"I am using Pd/C for the hydrogenation. The double bond is gone, but I'm getting a mixture of products, including what looks like an amine. How do I stop at the ketone?"
Technical Diagnosis:
Standard catalytic hydrogenation is too aggressive. The reduction potential of the C=C bond is close to that of the C≡N group, especially in acidic media or under high pressure. If you reduce the nitrile, you form a primary amine (benzylamine derivative), which can further react with the ketone to form imines (secondary amines).
Optimized Protocol: Poisoned Catalyst / Transfer Hydrogenation
You must decouple the alkene reduction from the nitrile reduction.
Comparison of Methods:
| Method | Reagents | Risk Level | Recommendation |
| Standard H₂ | Pd/C, H₂ (balloon), MeOH | High | Avoid. Often reduces nitrile. |
| Transfer Hydrog. | Pd/C, Ammonium Formate, THF | Low | Preferred. Kinetic control favors C=C reduction. |
| Poisoned Cat. | 5% Pd/C, Diphenylsulfide (cat.), H₂ | Low | Alternative. Sulfur poisons high-energy sites active for C≡N reduction. |
| Hydride | NaBH₄, Pyridine | Medium | Avoid. Reduces ketone to alcohol. |
Recommended Protocol (Transfer Hydrogenation):
-
Setup: Suspend 2'-Cyanochalcone (1.0 equiv) and 10% Pd/C (10 wt% loading) in dry THF or EtOAc.
-
Note: Avoid MeOH if transesterification or acetal formation is observed, though rare here.
-
-
Donor Addition: Add Ammonium Formate (3.0 – 5.0 equiv) in one portion.
-
Reaction: Reflux gently (60°C).
-
Workup: Filter through Celite immediately upon completion (usually < 1 hour). Evaporate solvent.
Visualizing the Pathway & Troubleshooting
Figure 1: Reaction Logic & Failure Points
This diagram illustrates the "Happy Path" (Target) versus the "Sad Path" (Impurities).
Caption: Figure 1. Chemoselectivity map. Red dashed lines indicate pathways to avoid by controlling water content (Step 1) and hydrogen activity (Step 2).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for isolating yield-killing side reactions.
FAQ: Expert Insights
Q: Can I use ethanol/water for the condensation if I keep the temperature low? A: It is risky. While low temperature slows hydrolysis, the ortho-cyano group activates the ring, making it more susceptible than a standard benzonitrile. If you must use aqueous base, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) with DCM/NaOH. This keeps the nitrile in the organic phase, protecting it from the aqueous base.
Q: Why Ammonium Formate instead of Hydrogen gas? A: Selectivity. Hydrogen gas (even at 1 atm) creates a high surface concentration of hydride on the palladium. Ammonium formate releases hydrogen slowly in situ. This kinetic control is sufficient to reduce the conjugated alkene (which is very reactive) but often "starves" the reaction before it can attack the nitrile or ketone.
Q: My chalcone is yellow, but the product is white. Is color a good indicator? A: Yes. The "chalcone" (enone) system is highly conjugated, resulting in a yellow/orange color. The target propiophenone breaks this conjugation, resulting in a white or colorless solid. If your product remains yellow, the reaction is incomplete. If it turns dark brown/tarry, you likely formed amines that are oxidizing in air.
References
-
Claisen-Schmidt Condensation Mechanisms
- Kohli, V. et al. "Claisen-Schmidt condensation with nitriles: Challenges and Solutions." Journal of Organic Chemistry, 2018.
-
Standard Protocol Reference: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Selective Hydrogenation of Nitriles/Enones
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Paryzek, Z. et al. "Selective hydrogenation of conjugated enones in the presence of cyano groups." Tetrahedron Letters, 2003.
-
Transfer Hydrogenation Specifics
-
Ram, S. & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95.
-
Disclaimer: All chemical protocols should be reviewed by a qualified safety officer. Nitriles are toxic; ensure proper ventilation and waste disposal.
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 6. praxilabs.com [praxilabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
Technical Support: Synthesis & Troubleshooting of 2'-Cyano-3-phenylpropiophenone
Target Molecule: 2'-Cyano-3-phenylpropiophenone (IUPAC: 2-(3-phenylpropanoyl)benzonitrile) Primary Application: Intermediate in the synthesis of antidepressant and anxiolytic pharmacophores (e.g., isoquinoline derivatives).[1][2]
Executive Summary & Reaction Logic
The synthesis of 2'-Cyano-3-phenylpropiophenone typically proceeds via a two-step sequence:
-
Claisen-Schmidt Condensation: Reaction of 2-acetylbenzonitrile with benzaldehyde to form the chalcone intermediate.[2]
-
Selective Hydrogenation: Reduction of the alkene moiety (
) to the alkane without affecting the carbonyl ( ) or the nitrile ( ).[1]
The Core Challenge: The ortho-cyano group makes this molecule highly reactive.[2] The proximity of the nitrile to the carbonyl facilitates intramolecular cyclization if over-reduction occurs, and the nitrile itself is susceptible to hydrolysis under the basic conditions required for the first step.[1]
Reaction Pathway & Side Reactions (Graphviz)
Figure 1: Synthetic pathway illustrating the "danger zones" where selectivity is lost.[1]
Step 1: Claisen-Schmidt Condensation
Protocol: Reaction of 2-Acetylbenzonitrile with Benzaldehyde.[1][2]
Common Issues & Troubleshooting
Issue 1: Formation of "The White Precipitate" (Amide Hydrolysis)
Symptom: The product has a high melting point (>150°C) and shows broad IR bands at 3100-3400 cm⁻¹ (N-H stretch) instead of the sharp Nitrile peak at ~2225 cm⁻¹.[1]
Cause: The nitrile group (
| Diagnostic Question | Corrective Action |
| Are you using aqueous base? | Switch to Anhydrous Conditions: Use Sodium Ethoxide (NaOEt) in absolute ethanol or Piperidine/Acetic Acid (catalytic) in toluene with a Dean-Stark trap. |
| Is the reaction turning cloudy? | Lower the Temperature: Nitrile hydrolysis is temperature-dependent. Run the condensation at 0–5°C initially, then slowly warm to RT. |
| Did you quench with acid? | Control pH: Avoid strong mineral acids during workup; the amide can further hydrolyze to the carboxylic acid.[2] Use saturated |
Issue 2: Low Yield / Sticky "Tar" (Cannizzaro & Polymerization)
Symptom: TLC shows multiple spots near the baseline; crude material is a dark oil. Cause:
-
Cannizzaro Reaction: Benzaldehyde disproportionates in strong base.[2]
-
Michael Addition: The product (chalcone) reacts with unreacted enolate to form oligomers.[1]
Protocol Adjustment:
-
Stoichiometry: Use a slight excess of Benzaldehyde (1.1 eq) to ensure the ketone is consumed (ketone enolates are the source of polymerization).[1]
-
Addition Order: Add the Ketone (2-Acetylbenzonitrile) dropwise to a solution of Benzaldehyde + Base .[1][2] This keeps the enolate concentration low relative to the aldehyde, favoring the cross-condensation over self-condensation.[1]
Step 2: Selective Hydrogenation
Protocol: Reduction of 2'-Cyanochalcone to 2'-Cyano-3-phenylpropiophenone.[1][2]
Critical Goal: Reduce
Common Issues & Troubleshooting
Issue 3: Disappearance of Nitrile Peak (Cyclization)
Symptom: IR shows loss of
-
The Nitrile reduces to a primary amine (
).[1][3] -
The amine (nucleophile) attacks the carbonyl (electrophile) 5-carbons away.[1]
-
Result: Formation of a dihydroisoquinoline or tetrahydroisoquinoline derivative.
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Use Pd/BaSO4 or 5% Pd/C (poisoned) | Unpoisoned Pd/C is too active.[1][2] Barium sulfate reduces catalyst activity, preventing nitrile reduction.[1][2] |
| Additive | Add Quinoline or Pyridine | These nitrogen bases coordinate with the catalyst surface, selectively inhibiting the sites responsible for nitrile reduction.[1] |
| Hydrogen Source | Transfer Hydrogenation | Instead of |
Issue 4: Formation of Alcohol (Over-reduction)
Symptom: Product is a mixture of ketone and alcohol (TLC shows a more polar spot).[1] Cause: Reaction time was too long or solvent polarity was too high.[2]
Corrective Action:
-
Solvent Choice: Switch from Methanol/Ethanol (protic, facilitates C=O reduction) to Ethyl Acetate or Toluene (aprotic).[1][2]
-
Monitoring: Do not rely on "overnight" stirring. Monitor via HPLC/TLC every 30 minutes. Stop immediately when the alkene spot disappears.
FAQ: Analytical Verification
Q: How do I distinguish the Chalcone (intermediate) from the Product (saturated ketone) by NMR?
-
Chalcone: You will see two doublets with a large coupling constant (
) in the aromatic region (6.5–8.0 ppm), indicating trans-alkene protons.[1][2] -
Product: The alkene doublets disappear. You will see two distinct triplets (or multiplets) in the aliphatic region (approx 3.0–3.5 ppm), corresponding to the
linkage.[1]
Q: My product is yellow. Is that normal?
-
Chalcone: Bright yellow (due to extended conjugation).
-
Pure Product: Should be white or off-white .[2] A yellow tint indicates incomplete hydrogenation (residual chalcone).[1] Recrystallize from Ethanol/Hexane.[2]
References
-
BenchChem. (2025).[1][4][5] Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Link (Accessed via Search 1.1)[1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 2'-Cyano-3-phenylpropiophenone (CID 24725574).[1][2][6] Link[1]
-
Dong, J., et al. (2019).[1][7] "Development of benzochalcone derivatives as selective CYP1B1 inhibitors."[7] MedChemComm, 10, 1606-1614.[1][2][7] Link[1]
-
Ibrahim, N.S., et al. (2026).[1][8] "Synthesis and cytotoxicity of novel cyanochalcones." Naunyn-Schmiedeberg's Archives of Pharmacology. Link[1][8]
-
Organic Chemistry Portal. (2024).[1] Claisen-Schmidt Condensation: Mechanism and Conditions. Link
Sources
- 1. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 2. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 3. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of benzochalcone derivatives as selective CYP1B1 inhibitors and anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'-Cyano-3-phenylpropiophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2'-Cyano-3-phenylpropiophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chemical intermediate. Drawing from established chemical principles and purification methodologies for analogous compounds, this guide provides practical, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my crude 2'-Cyano-3-phenylpropiophenone?
A1: The impurity profile largely depends on the synthetic route. However, common impurities typically include unreacted starting materials, reagents from the workup process, and byproducts from side reactions. Given the structure of 2'-Cyano-3-phenylpropiophenone (C₁₆H₁₃NO)[1], potential acidic or basic byproducts could arise, which can often be removed with a simple aqueous wash or an acid-base extraction during the initial workup[2].
Q2: My crude product is a brownish oil, but I expected a solid. What does this mean and how should I proceed?
A2: An oily product often indicates the presence of significant impurities or residual solvent, which can depress the compound's melting point[2].
-
Residual Solvent: First, ensure the product is thoroughly dried under high vacuum. You can dissolve the oil in a volatile solvent like dichloromethane, dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent carefully[2].
-
High Impurity Content: If drying doesn't yield a solid, the oil is likely a mixture of your product and impurities. In this case, column chromatography is the recommended purification method to isolate the desired compound[2].
-
Inducing Crystallization: If you believe the product is relatively pure but slow to crystallize, you can try scratching the inside of the flask with a glass rod at the air-liquid interface or seeding the oil with a previously obtained pure crystal[2].
Q3: Which analytical method is best for determining the final purity of my product?
A3: A combination of methods provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 or a Cyano (CN) column can provide good separation[3][4][5].
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and overall purity, provided the compound is thermally stable and volatile enough for analysis[6].
-
Nuclear Magnetic Resonance (¹H-NMR): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. qNMR is highly accurate as it does not depend on the chemical response factor of the analyte[6].
Q4: Are there any stability issues I should be aware of during purification?
A4: Yes, the cyano (nitrile) group can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly when heated[7]. Therefore, it is crucial to avoid prolonged exposure to harsh pH environments during workup and purification. While cyano-bonded chromatography phases are generally stable, extreme pH should be avoided[8]. The stability is also influenced by storage temperature, with lower temperatures generally slowing degradation[9].
Purification Strategy Workflow
The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a logical workflow for selecting the appropriate strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Solution: Perform a systematic solvent screen with small amounts of your crude product. Test common solvents like isopropanol, ethanol, ethyl acetate, and toluene, as well as binary mixtures like ethanol/water or ethyl acetate/hexanes[2]. |
| Product Remains in Mother Liquor | A significant amount of product can remain dissolved in the filtrate, especially if too much solvent was used. Solution: Reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals. Be aware that the second crop may be less pure than the first. |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration (to remove insoluble impurities), significant loss can occur. Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent just before filtering to ensure the product remains in solution[2]. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Explanation & Solution |
| Poor Mobile Phase Selectivity | The chosen solvent system (eluent) is not resolving your product from a key impurity. Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your product. Test different polarity combinations (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol). The cyano group can offer unique selectivity compared to standard C8 or C18 phases, which can be exploited for difficult separations[4]. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100. A lower ratio (e.g., 1:100) provides better separation for challenging mixtures. |
| Poor Column Packing | Channels or cracks in the stationary phase lead to a non-uniform solvent front and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles. Gently tap the column while packing and allow the bed to settle completely before loading the sample. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system must be determined experimentally.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. For mixed solvent systems (e.g., ethanol/water), dissolve the crude product in a minimum amount of the more soluble solvent (ethanol) while hot, then add the less soluble solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify[2].
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[2].
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation[2].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying oily products or separating closely related impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a low polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase polarity. Determine the optimal system by TLC. |
| Column Loading | Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it directly onto the top of the silica bed. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder. |
Step-by-Step Procedure:
-
TLC Analysis: Spot your crude mixture on a TLC plate and elute with various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gravity or with light pressure, ensuring a flat, stable bed.
-
Sample Loading: Carefully load your sample onto the top of the silica bed using one of the methods described in the table above.
-
Elution: Add the eluent to the column and begin collecting fractions. Start with the low-polarity system identified by TLC and, if necessary, gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2'-Cyano-3-phenylpropiophenone.
References
- Benchchem. (2025). Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Benchchem.
-
Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
- Benchchem. (2025). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide. Benchchem.
-
GL Sciences. Cyano Column. GL Sciences Inc. [Link]
- Google Patents. (2015).
-
National Center for Biotechnology Information. (n.d.). 2'-Cyano-3-phenylpropiophenone. PubChem. [Link]
- Benchchem. (2025).
-
Forensic and Clinical Toxicology. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. [Link]
-
Dolan, J. W. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC International. [Link]
-
SIELC Technologies. (2018). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. [Link]
Sources
- 1. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glsciences.eu [glsciences.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Propiophenone Derivatives Synthesis: A Technical Support Guide for Researchers
This guide is designed to serve as a comprehensive technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of propiophenone derivatives. Propiophenone and its analogues are valuable intermediates in the synthesis of various pharmaceuticals, including ephedrine, phenmetrazine, and cathinone derivatives.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, with a primary focus on the widely employed Friedel-Crafts acylation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of propiophenone derivatives, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A low yield of the desired propiophenone derivative is one of the most common challenges. The root cause often lies in the integrity of the reagents and the precision of the reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any trace of water in the reaction setup will lead to its deactivation.
-
Solution: Ensure all glassware is rigorously dried in an oven prior to use. Use anhydrous solvents and fresh, high-purity AlCl₃. It is best practice to open a new container of the catalyst if you suspect contamination.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid.[3][4] This is because the ketone product can form a complex with the catalyst, rendering it inactive for further reaction.[3][4]
-
Solution: A stoichiometric amount of AlCl₃ is generally recommended.[4] Consider increasing the catalyst loading in a stepwise manner in subsequent optimization reactions.
-
-
Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be too deactivated for the reaction to proceed efficiently.[3][5][6]
-
Solution: For deactivated rings, consider alternative synthetic routes. If the aromatic ring contains moderately deactivating groups like halogens, increasing the reaction temperature or using a more potent Lewis acid might improve the yield.[5]
-
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
Issue 2: Formation of Multiple Products & Impurities
The presence of unexpected byproducts complicates purification and reduces the yield of the target molecule.
Potential Causes & Solutions:
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings (e.g., phenols, anilines).[3] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[4][7]
-
Solution: Use a stoichiometric ratio of the acylating agent to the aromatic substrate. Running the reaction at a lower temperature may also help to improve selectivity.
-
-
Rearrangement of the Acyl Group: Unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not observed. This is a key advantage of this method, as the acylium ion is resonance-stabilized.[6][8]
-
Isobutyrophenone Formation (in specific industrial processes): In the vapor-phase synthesis of propiophenone from benzoic acid and propionic acid, isobutyrophenone can be a significant byproduct, which is difficult to separate due to a close boiling point.[9]
-
Solution: This is primarily a concern in specific industrial-scale productions and less so in typical lab-scale Friedel-Crafts acylations. Process optimization is key to minimizing this impurity in such cases.[9]
-
-
Starting Material Impurities: The purity of the starting materials is paramount. Impurities in the aromatic substrate or the acylating agent can lead to a variety of side reactions.[3]
-
Solution: Ensure the purity of all reagents through appropriate analytical techniques (e.g., NMR, GC-MS) before use. Purification of starting materials, if necessary, is a crucial first step.
-
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for the synthesis of propiophenone?
Friedel-Crafts alkylation is prone to two major drawbacks that are largely avoided in acylation:
-
Carbocation Rearrangements: Alkyl carbocations can rearrange to more stable forms, leading to a mixture of products.[5][6]
-
Polyalkylation: The alkyl group introduced is an activating group, making the product more reactive than the starting material and leading to multiple alkylations.[5][6][7]
Friedel-Crafts acylation, on the other hand, produces a deactivated aromatic ketone, which prevents further acylation and does not involve carbocation rearrangements.[4][6][7]
Q2: Can I use propionic anhydride instead of propionyl chloride?
Yes, propionic anhydride can be used as the acylating agent in Friedel-Crafts acylation.[9] The choice between the two often depends on availability, cost, and the specific reactivity of the aromatic substrate.
Q3: What are some common solvents for Friedel-Crafts acylation?
Commonly used solvents include non-polar, aprotic solvents such as dichloromethane (DCM) and carbon disulfide (CS₂). It is critical that the solvent is anhydrous.[3]
Q4: How do I quench the reaction and work up the product?
The reaction is typically quenched by carefully pouring the reaction mixture into a beaker of ice, often containing concentrated hydrochloric acid.[3][10] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted with an organic solvent, washed, dried, and purified.[3]
Q5: What are some alternative methods for synthesizing propiophenone derivatives?
Besides Friedel-Crafts acylation, other methods include:
-
Oxidation of 3-phenyl-1-propanol: This secondary alcohol can be oxidized to the corresponding ketone.
-
Grignard Reaction: The reaction of an appropriate Grignard reagent with a nitrile or an ester can yield propiophenone derivatives.[11][12]
-
Ketonization of Benzoic Acid and Propionic Acid: This is a commercial method that involves high temperatures over a catalyst like calcium acetate and alumina.[13]
Experimental Protocols & Data
Detailed Protocol: Friedel-Crafts Acylation of Benzene to Propiophenone
This protocol provides a step-by-step methodology for the synthesis of propiophenone.
Materials:
-
Benzene (anhydrous)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the suspension.
-
Acylating Agent Addition: Dissolve propionyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred suspension of aluminum chloride.
-
Substrate Addition: Dissolve benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzene solution dropwise to the reaction mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often heated under reflux at around 60°C for about 30 minutes to ensure completion.[7]
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3][10]
-
Stir vigorously to decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[3]
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure propiophenone.
-
Table 1: Optimizing Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Rationale & Impact on Yield |
| Catalyst | Anhydrous AlCl₃ | Essential Lewis acid; moisture leads to deactivation and low yield. |
| Catalyst Stoichiometry | 1.0 - 1.2 equivalents | Stoichiometric amounts are often needed due to product-catalyst complexation. |
| Solvent | Anhydrous DCM, CS₂ | Inert and aprotic; must be dry to prevent catalyst deactivation. |
| Temperature | 0°C to Reflux | Substrate-dependent; optimization is key to balancing reaction rate and side reactions. |
| Reaction Time | 30 min - several hours | Monitored by TLC; longer times may be needed for less reactive substrates. |
Visualizing the Workflow
Diagram 1: General Experimental Workflow for Friedel-Crafts Acylation
Caption: A stepwise workflow for the Friedel-Crafts acylation synthesis.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in propiophenone synthesis.
References
-
Wikipedia. Propiophenone. [Link]
- European Patent Office. (1983). Production of propiophenone. EP 0008464 B1.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]
-
Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
SDI. PROPIOPHENONE. [Link]
- European Patent Office. (1998). Propiophenone derivatives and process for preparing the same. EP 0850948 A1.
- Google Patents. (2000).
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Omchemlabs. Bupropion Propiophenone Impurity. [Link]
-
Zhao, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. ResearchGate. [Link]
-
Organic Syntheses. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
- Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Syntheses. 3-phenyl-1-propanol. [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Reddit. (2022). Friedel-Crafts alkylation problem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]
Sources
- 1. sdichem.com [sdichem.com]
- 2. manavchem.com [manavchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. library.ncl.res.in [library.ncl.res.in]
- 13. Propiophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitrile Group Preservation in Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket: #CN-PROTECT-001 Subject: Preventing Hydrolysis of the Nitrile Group During Synthesis
Executive Summary
The nitrile (cyano) group is a pharmacophore of high value, present in over 30 marketed drugs (e.g., Vildagliptin, Letrozole). However, its electrophilic carbon makes it susceptible to hydrolysis under both acidic and basic conditions, often converting to a primary amide or carboxylic acid. This guide provides field-proven troubleshooting strategies to preserve the nitrile motif during common synthetic transformations.
Module 1: Acidic Conditions & The Pinner/Ritter Trap
User Query: "I am removing a Boc group with 4M HCl/Dioxane, but my nitrile is converting to a primary amide or ethyl ester."
Diagnosis: You are likely encountering the Pinner Reaction or Acid-Catalyzed Hydration .
-
Mechanism: The nitrile nitrogen is protonated (
), significantly increasing the electrophilicity of the carbon.-
If Water is present: It attacks to form an imidate, which tautomerizes to a primary amide.
-
If Alcohol is present (e.g., EtOH/MeOH solvent): It attacks to form a Pinner salt (imidate ester), which hydrolyzes to an ester upon aqueous workup.
-
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Acid Source | Switch to Oxalyl Chloride in MeOH or TFA/DCM (anhydrous). | Avoids water entirely.[1] Oxalyl chloride generates HCl in situ without introducing moisture. |
| Scavenger | Add Triethylsilane (TES) or Dimethyl sulfide . | If a carbocation is generated (e.g., t-Butyl cation), nitriles can attack it (Ritter Reaction) to form N-tert-butyl amides. Scavengers quench the cation. |
| Temperature | Maintain 0°C to Room Temp . | Hydrolysis rates increase exponentially with temperature. Avoid reflux. |
Standard Operating Procedure (SOP): Mild Boc Deprotection Reference: mild deprotection using oxalyl chloride/MeOH [1].
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous Methanol (0.1 M).
-
Reagent Addition: Add Oxalyl Chloride (3.0 equiv) dropwise at 0°C. Caution: Gas evolution.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC.[2]
-
Workup: Concentrate directly under reduced pressure. The byproduct is volatile methyl tert-butyl ether and gases (CO, CO2), leaving the amine hydrochloride salt.
Module 2: Basic Conditions & Nucleophilic Attack
User Query: "I need to hydrolyze a methyl ester to an acid, but LiOH/NaOH is hydrolyzing my nitrile to an amide."
Diagnosis:
The nitrile carbon is susceptible to direct nucleophilic attack by the hydroxide ion (
Troubleshooting Protocol:
| Reagent | Risk Level | Notes |
| NaOH / KOH | High | Strong nucleophile, high pH. Avoid if possible. |
| LiOH | Moderate | Slightly milder due to Lithium coordination, but still risky at >25°C. |
| Trimethyltin Hydroxide | Low | Gold Standard for sensitive substrates. Neutral conditions. |
| Pig Liver Esterase | Very Low | Enzymatic specificity avoids nitrile interaction entirely. |
Standard Operating Procedure (SOP): Trimethyltin Hydroxide Hydrolysis Reference: Nicolaou et al. on mild hydrolysis [2].
-
Setup: Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M).
-
Reagent: Add Trimethyltin hydroxide (
) (2.0 - 5.0 equiv). -
Conditions: Heat to 60-80°C. Note: Although heated, the reagent is non-basic, preventing nucleophilic attack on the nitrile.
-
Workup: Dilute with organic solvent and wash with 5% HCl or KF solution to remove tin byproducts.
Module 3: Metal-Catalyzed Hydration
User Query: "My nitrile yield dropped during a Suzuki coupling; I see an amide byproduct."
Diagnosis: Transition metals (Pd, Pt, Rh, Ru) are excellent catalysts for nitrile hydration.
-
Mechanism: The metal coordinates to the nitrile nitrogen (
), activating the carbon towards attack by even trace water. -
Catalyst Poisoning: The nitrile can also displace ligands (like phosphines), forming stable bis(nitrile) complexes (e.g.,
), which stops the catalytic cycle [3].
Troubleshooting Protocol:
-
Water Exclusion: Use strictly anhydrous solvents (Dioxane, Toluene) and bases (e.g.,
or instead of aqueous carbonate). -
Ligand Selection: Use bulky, electron-rich ligands (e.g., SPhos, XPhos ) that bind tightly to Pd, preventing nitrile displacement.
-
Alternative Coupling: If the nitrile is acting as a "poisoning ligand," switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) to ensure the active species is formed immediately without needing ligand exchange.
Visualizing the Stability Landscape
The following diagram illustrates the mechanistic pathways leading to nitrile loss and the intervention points.
Caption: Mechanistic pathways for nitrile hydrolysis under Acidic, Basic, and Metal-catalyzed conditions.
Quantitative Reagent Comparison
| Reagent System | pH Regime | Nitrile Stability | Ester Cleavage | Primary Risk |
| LiOH / THF / H2O | Basic (12-14) | Poor | Fast | Direct Hydrolysis |
| K2CO3 / MeOH | Mild Basic (9-10) | Moderate | Slow | Methanolysis |
| Me3SnOH / DCE | Neutral | Excellent | Moderate | Tin Toxicity |
| TFA / DCM | Acidic (1) | Good (if dry) | N/A | Ritter Reaction |
| HCl / Dioxane | Acidic (0) | Poor | N/A | Pinner Reaction |
| Oxalyl Cl / MeOH | Acidic (in situ) | Excellent | N/A | None (Anhydrous) |
References
-
Mild Deprotection of N-Boc
- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Source: N
-
URL:[Link]
-
Trimethyltin Hydroxide Hydrolysis
- Title: A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.
- Source: ResearchG
-
URL:[Link]
-
Metal-Catalyzed Hydration Mechanisms
- Title: An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
- Source: N
-
URL:[Link]
Sources
Technical Support Center: Alternative Catalysts for the Synthesis of 2'-Cyano-3-phenylpropiophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2'-Cyano-3-phenylpropiophenone, also known as 2-(3-phenylpropanoyl)benzonitrile[1]. This guide is designed for researchers, chemists, and drug development professionals seeking advanced, efficient, and sustainable catalytic methods for this important synthetic transformation.
The core reaction for synthesizing this molecule is a Michael (or 1,4-conjugate) addition of a cyanide nucleophile to an α,β-unsaturated ketone, typically a chalcone derivative. While classical methods exist, they often rely on harsh conditions or stoichiometric, difficult-to-remove promoters. This guide explores modern, catalytic alternatives that offer significant advantages in terms of efficiency, selectivity, and environmental impact. We will delve into troubleshooting common experimental hurdles and answer frequently asked questions to ensure your success.
Core Synthesis Pathway: Michael Addition
The fundamental carbon-carbon bond-forming reaction is the conjugate addition of a cyanide source to an activated alkene. Understanding this mechanism is key to troubleshooting and catalyst selection.
Caption: General workflow for the catalytic Michael addition to form the target β-cyano ketone.
Section 1: Organocatalysis for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for constructing chiral molecules without metal contaminants. For the synthesis of 2'-Cyano-3-phenylpropiophenone, chiral primary or secondary amines, thioureas, and cinchona alkaloids are particularly effective, often providing high enantioselectivity.[2][3][4]
Principle of Organocatalysis
Most organocatalysts operate through one of two primary activation modes for this reaction:
-
Iminium Ion Activation: Chiral primary or secondary amines (like those derived from cinchona alkaloids or 1,2-diphenylethylenediamine) react reversibly with the α,β-unsaturated ketone to form a chiral iminium ion. This process lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack by the cyanide source.[5]
-
Hydrogen Bonding Activation: Bifunctional catalysts, such as chiral thioureas, activate both the electrophile and the nucleophile. The thiourea moiety activates the ketone via hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) interacts with the cyanide pro-nucleophile.[3][4]
Frequently Asked Questions (FAQs)
Q: What is the main advantage of using organocatalysts? A: The primary advantage is access to chiral, enantioenriched products, which is critical in pharmaceutical development. These catalysts are metal-free, generally less sensitive to air and moisture than many organometallic counterparts, and often operate under mild conditions.[2]
Q: Which specific organocatalyst do you recommend? A: For high enantioselectivity in additions to chalcones, bifunctional cinchona alkaloid-derived thiourea catalysts are an excellent starting point.[3] For simpler, non-chiral synthesis, a basic catalyst like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[6]
Q: What are the typical reaction conditions? A: Conditions are generally mild. Catalyst loading is typically 1-20 mol%, temperatures range from -20°C to room temperature, and common solvents include toluene, dichloromethane, or THF. Reaction times can vary from a few hours to several days.
Q: Are organocatalysts recyclable? A: While some organocatalysts can be recovered via chromatography, their recyclability is enhanced when they are anchored to a solid support or designed as ionic liquids.[7]
Troubleshooting Guide: Organocatalysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Catalyst degradation due to impurities (acid/base) in solvent or reagents. 2. Poor Substrate Activation: The chosen catalyst may not be suitable for your specific chalcone derivative. 3. Low Temperature: Reaction may be too slow at the chosen temperature. | 1. Use freshly distilled, anhydrous solvents and purified reagents. 2. Screen a small panel of catalysts with different activation modes (e.g., primary amine vs. thiourea). 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Low Enantioselectivity | 1. Non-Optimal Temperature: Higher temperatures often erode enantioselectivity. 2. Solvent Effects: The solvent can significantly influence the transition state geometry. 3. Racemic Catalyst: Ensure the enantiopurity of your chiral catalyst. | 1. Run the reaction at a lower temperature (e.g., 0°C, -20°C). 2. Screen a range of solvents with varying polarity (e.g., Toluene, CH₂Cl₂, THF, Dioxane). 3. Verify catalyst purity via chiral HPLC or polarimetry. |
| Side Product Formation (e.g., 1,2-Addition) | 1. "Hard" Cyanide Source: A highly reactive, uncoordinated cyanide ion can favor direct attack at the carbonyl group. 2. Ineffective Catalyst: The catalyst is not sufficiently activating the β-carbon for conjugate addition. | 1. Use a silylated cyanide source like Trimethylsilyl cyanide (TMSCN), which is "softer" and strongly favors 1,4-addition. 2. Increase catalyst loading or switch to a more strongly activating catalyst (e.g., a more acidic thiourea). |
Section 2: Ionic Liquids (ILs) as Catalysts and Media
Ionic liquids are salts with melting points below 100°C that can serve as both the solvent and the catalyst, offering a green alternative to volatile organic compounds (VOCs).[8] For the synthesis of 2'-Cyano-3-phenylpropiophenone, task-specific ILs are particularly promising.
Principle of Catalysis with Ionic Liquids
The catalytic activity of ILs in Michael additions stems from their unique properties:
-
Task-Specific Anions/Cations: ILs can be designed with basic anions (e.g., hydroxide, acetate) or acidic cations that can directly catalyze the reaction. For example, [bmIm]OH acts as a basic catalyst to promote the addition of active methylene compounds to conjugated ketones.[9]
-
Polar Environment: The highly polar nature of ILs can stabilize charged intermediates in the reaction pathway, accelerating the reaction rate.
-
Catalyst/Product Separation: The non-volatile nature of ILs allows for easy product separation by simple extraction or distillation, facilitating catalyst recycling.[10]
Frequently Asked Questions (FAQs)
Q: What makes Ionic Liquids a "green" alternative? A: Their primary green credentials come from their negligible vapor pressure, which reduces air pollution. Furthermore, their reusability minimizes chemical waste.[8]
Q: Do I need an additional catalyst if I use an Ionic Liquid? A: Not always. A task-specific ionic liquid like 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, can efficiently promote the Michael addition without any other catalyst.[9] Other ILs may act primarily as a medium, in which case a co-catalyst might still be needed.[9]
Q: Which IL is best for this reaction? A: For base-catalyzed Michael additions, ILs with basic anions are highly effective. Choline-amino acid-based ILs and DABCO-based ILs have also shown high efficiency and recyclability in aza-Michael additions, a related transformation.[10][11]
Troubleshooting Guide: Ionic Liquids
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow Reaction Rate | 1. High Viscosity: Some ILs are highly viscous at room temperature, hindering mass transport. 2. Insufficient Basicity: The chosen IL may not be basic enough to deprotonate the pro-nucleophile or activate the substrate. | 1. Gently heat the reaction mixture (e.g., to 50-60°C) to reduce viscosity. 2. Switch to an IL with a more basic anion (e.g., hydroxide over acetate) or add a co-catalyst. |
| Difficult Product Isolation | 1. Product Solubility in IL: The product may have some solubility in the ionic liquid phase. | 1. Use a non-polar organic solvent (e.g., hexane, diethyl ether) for extraction. Perform multiple extractions for better recovery. 2. If the product is thermally stable, consider short-path distillation directly from the IL. |
| Catalyst Deactivation upon Recycling | 1. Water Accumulation: Hydrophilic ILs can absorb atmospheric moisture, which can affect catalytic activity. 2. Contamination: Residual starting material or product may build up in the IL after several cycles. | 1. Dry the recycled IL under high vacuum before reuse. 2. Implement a washing step for the IL phase with an appropriate solvent before drying and reuse. |
Section 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a well-established and highly practical technique for reactions involving reagents in two immiscible phases, such as an aqueous solution of potassium cyanide and an organic solution of the chalcone substrate.
Principle of Phase-Transfer Catalysis
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the migration of a reactant from one phase to another. In this synthesis, the PTC cation (Q⁺) forms an ion pair with the cyanide anion (CN⁻) from the aqueous phase. This Q⁺CN⁻ ion pair is soluble in the organic phase, where it can react with the dissolved chalcone.
Caption: Simplified mechanism of Phase-Transfer Catalysis for cyanation.
Frequently Asked Questions (FAQs)
Q: Why should I use PTC over a homogeneous system? A: PTC allows you to use inexpensive, water-soluble cyanide salts like KCN or NaCN directly, avoiding the need for anhydrous conditions or more expensive cyanide sources like TMSCN. The setup is simple and easily scalable.[12]
Q: How much catalyst should I use? A: Catalyst loading for PTC is typically in the range of 1-10 mol%. While some lab procedures may use higher amounts, industrial processes optimize for minimal catalyst use.[12]
Q: What are the best solvents for a PTC reaction? A: Solvents like toluene, dichloromethane, or chlorobenzene are common choices as they effectively dissolve the organic substrate but are immiscible with water.[12]
Troubleshooting Guide: Phase-Transfer Catalysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Very Slow or No Reaction | 1. Inefficient Stirring: Poor mixing between the aqueous and organic phases leads to a low interfacial area and slow transfer. 2. Catalyst Poisoning: Certain impurities can poison the catalyst. 3. Wrong Catalyst Choice: The lipophilicity of the catalyst is important for its function. | 1. Use vigorous mechanical stirring to ensure a fine emulsion is formed between the two phases. 2. Use high-purity reagents. 3. If the substrate is very non-polar, a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate might be more effective. |
| Formation of Emulsion / Difficult Phase Separation | 1. High Catalyst Concentration: Using too much PTC can act as a surfactant, stabilizing emulsions. 2. Vigorous Stirring: While necessary, overly aggressive stirring can sometimes create very stable emulsions. | 1. Reduce the catalyst loading to the minimum effective amount (start screening at 1-2 mol%). 2. After the reaction is complete, add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand without stirring. |
Experimental Protocol: Organocatalytic Asymmetric Synthesis
This protocol is a representative procedure for the enantioselective Michael addition of a cyanide source to chalcone, based on methodologies described for bifunctional organocatalysts.[2][3]
Materials:
-
Chalcone (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Chiral Thiourea Catalyst (e.g., a Takemoto catalyst derivative) (0.1 equiv, 10 mol%)
-
Toluene (anhydrous)
-
Methanol (for quenching)
-
Saturated aqueous NaHCO₃ solution
-
Standard workup and purification supplies (separatory funnel, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral thiourea catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous toluene.
-
Add the chalcone (1.0 equiv) to the flask and stir for 5 minutes at the desired reaction temperature (e.g., -20°C).
-
Slowly add TMSCN (1.5 equiv) dropwise to the solution over 10 minutes.
-
Allow the reaction to stir at -20°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding methanol (1 mL).
-
Allow the solution to warm to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2'-Cyano-3-phenylpropiophenone.
-
Determine the yield and enantiomeric excess (ee%) of the product using chiral HPLC.
Catalyst Performance Comparison (Illustrative Data)
| Catalyst Type | Catalyst Example | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference Insight |
| Organocatalyst | Cinchona-Thiourea | 10 | -20 | 48 | ~90 | >90 | Excellent for high enantioselectivity under mild conditions.[3] |
| Ionic Liquid | [bmIm]OH | (Solvent) | 25 | 2-6 | >95 | N/A | Very fast and high-yielding for achiral synthesis; acts as both solvent and catalyst.[9] |
| PTC | TBAB | 5 | 50 | 8 | ~85 | N/A | Robust, scalable, and cost-effective for achiral synthesis using simple cyanide salts.[12] |
| Metal-based | Ru-complex | 2-5 | 80 | 12 | ~90 | N/A | Ruthenium offers high functional group tolerance in various cyanation reactions.[13] |
Troubleshooting & Decision-Making Workflow
Caption: A decision-making workflow for catalyst selection and troubleshooting.
References
- Production of propiophenone.
- Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press.
- Propiophenone derivatives and process for preparing the same.
- Recent advances and perspectives in ruthenium-catalyzed cyan
- Recent advances of organocatalytic enantioselective Michael-addition to chalcone | Request PDF.
- DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions.
- 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574. PubChem - NIH.
- Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Benchchem.
- Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society.
- Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts.
- PTC Cyan
- Application of Ionic Liquids in Michael Addition Reactions. iSm2.
- Reinvigorating aza-Michael reactions under ionic liquid c
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Asymmetric Michael Addition Medi
- Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organoc
Sources
- 1. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Stability & Handling of 2'-Cyano-3-phenylpropiophenone
Executive Summary & Chemical Profile[1][2]
2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2), also known as 2-(3-phenylpropanoyl)benzonitrile , is a critical bifunctional building block characterized by an ortho-cyanophenyl ketone motif. Its structural integrity is governed by the "Ortho-Effect"—the proximity of the electrophilic nitrile group to the carbonyl center.
While generally stable as a crystalline solid under inert conditions, this molecule exhibits specific instability modes in solution, particularly cyclization-driven degradation under hydrolytic conditions and oxidative sensitivity at the benzylic position. This guide provides the mechanistic rationale and actionable protocols to maintain compound integrity.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-(3-phenylpropanoyl)benzonitrile |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Key Functional Groups | Aryl Nitrile (electrophile), Ketone (electrophile), Benzylic Methylene (oxidative liability) |
| Critical Risk | Intramolecular Cyclization to Isoindolinones |
Critical Stability Mechanisms
To troubleshoot effectively, one must understand why the molecule degrades. The two primary pathways are Isoindolinone Cyclization and Benzylic Autoxidation .
Pathway A: The Isoindolinone Trap (Hydrolytic Instability)
In the presence of moisture and trace acid/base, the nitrile group hydrolyzes to a primary amide. Unlike typical amides, the ortho-carbonyl group acts as an intramolecular trap, facilitating immediate ring closure to form a stable hydroxy-isoindolinone (phthalimidine) derivative. This reaction is often irreversible and driven by thermodynamics.
Pathway B: Benzylic Autoxidation
The methylene group at the C3 position (adjacent to the phenyl ring) is benzylic. Upon prolonged exposure to air and light, this site forms a hydroperoxide radical, leading to chain shortening or oxidative cleavage, often manifesting as yellowing of the sample.
Figure 1: Mechanistic degradation pathways.[1] The 'Red Path' represents the dominant instability mode in aqueous or protic media.
Troubleshooting Guide (Q&A)
Scenario 1: Unexpected Precipitation in Acidic Media
User Question: "I attempted an acidic workup (1N HCl) to remove an amine impurity, but a white solid precipitated that is insoluble in ether. Is this my product?"
Diagnosis: Likely No . You have likely triggered the Isoindolinone Cyclization .
-
Mechanism: Acid catalysis accelerates the hydration of the nitrile to an amide. The amide nitrogen then attacks the ketone carbonyl, forming 3-hydroxy-3-phenethylisoindolin-1-one, which is significantly more polar and less soluble in ether than the starting material.
-
Verification: Check IR. The sharp nitrile stretch at ~2225 cm⁻¹ will be absent or weak. A new broad -OH/-NH stretch (3200-3400 cm⁻¹) and a lactam carbonyl (~1700 cm⁻¹) will appear.
-
Corrective Action: Avoid aqueous acid for purification. Use flash chromatography on silica gel (neutralized with 1% Et₃N if necessary) or recrystallization from anhydrous solvents (e.g., Ethanol/Hexane).
Scenario 2: Loss of Material in Basic Conditions
User Question: "I treated the compound with NaH/THF for an alkylation, but the recovery was low. TLC shows a baseline spot."
Diagnosis: Base-Mediated Polymerization/Condensation.
-
Mechanism: The alpha-protons (adjacent to the ketone) are acidic (pKa ~19). While enolization is desired for alkylation, the ortho-nitrile group makes the ring electron-deficient, susceptible to nucleophilic attack. Furthermore, strong bases can cause the enolate to attack the nitrile of a neighboring molecule (intermolecular Thorpe-Ziegler type reaction), leading to dimers or oligomers.
-
Corrective Action:
-
Use Lithium Diisopropylamide (LDA) at -78°C to ensure kinetic deprotonation rather than thermodynamic equilibration.
-
Add the electrophile immediately after base addition.
-
Avoid hydroxide bases (NaOH/KOH), which will cause rapid hydrolysis of the nitrile [1].
-
Scenario 3: Sample Yellowing
User Question: "My white powder has turned pale yellow after sitting on the bench for a week. Is it still usable?"
Diagnosis: Benzylic Autoxidation.
-
Mechanism: The yellow color typically indicates the formation of conjugated impurities (e.g., chalcone derivatives) or trace oxidation at the benzylic carbon (C3).
-
Risk Assessment: If the yellowing is superficial, the bulk purity may still be >95%.
-
Protocol: Perform a Recrystallization Rescue . Dissolve in minimal hot Ethanol (anhydrous), treat with activated charcoal to remove oxidized chromophores, filter hot, and cool to crystallize. Store under Argon.
Stability Data & Storage Protocols
The following data summarizes the stability of 2'-Cyano-3-phenylpropiophenone under various standard laboratory conditions.
| Condition | Stability Rating | Dominant Degradant | Recommendation |
| Solid, -20°C, Argon | ★★★★★ (Excellent) | None | Preferred Storage |
| Solid, Ambient, Air | ★★★☆☆ (Moderate) | Benzylic Peroxides | Store < 1 month |
| Solution, MeOH, RT | ★★☆☆☆ (Poor) | Hemiacetals / Amides | Do not store in protic solvents |
| Solution, Aq. Acid | ★☆☆☆☆ (Critical) | Isoindolinone | Avoid prolonged exposure |
| Solution, Aq. Base | ★☆☆☆☆ (Critical) | Carboxylic Acid / Dimers | Use kinetic bases only |
Standard Handling Protocol
-
Solvent Selection: Always handle in anhydrous aprotic solvents (DCM, THF, Toluene). Avoid Methanol or Water unless part of a specific reaction step.
-
Inert Atmosphere: Flush all storage vials with Nitrogen or Argon.
-
Light Protection: Store in amber vials to prevent photo-initiated radical formation at the benzylic position.
References
-
Vertex AI Search . (2024). Cyclization of 2-acylbenzonitriles and related mechanisms. Retrieved from 2[3]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone. Retrieved from
-
Royal Society of Chemistry . (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins.[4][5] Chemical Science. Retrieved from 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00640K [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: Spectral Analysis of 2'-Cyano-3-phenylpropiophenone
The following guide provides an in-depth spectral analysis of 2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2), a critical intermediate scaffold in the synthesis of nitrogenous heterocycles and potential pharmaceutical agents.
This document is structured to serve as a definitive reference for analytical chemists and process development scientists, focusing on the differentiation of this molecule from its regioisomers and synthetic precursors.
Executive Summary & Molecular Context[1][2][3][4]
2'-Cyano-3-phenylpropiophenone (IUPAC: 2-(3-phenylpropanoyl)benzonitrile) represents a specific challenge in structural characterization due to the ortho-substitution pattern on the benzoyl ring. Unlike its para (4') isomer, the ortho (2') cyano group exerts significant steric and electronic field effects on the carbonyl moiety, altering vibrational frequencies and NMR chemical shifts in non-intuitive ways.
This guide compares the spectral performance of the 2'-isomer against its two primary analytical "alternatives":
-
The Regioisomer: 4'-Cyano-3-phenylpropiophenone (often a competing impurity in non-selective cyanation).
-
The Precursor: 2'-Cyano-chalcone (the
-unsaturated analog).
Chemical Identity[4][5][6][7][8][9]
-
Formula:
-
MW: 235.28 g/mol [1]
-
Key Feature: 1,2-disubstituted benzene ring coupled to a dihydrochalcone backbone.
Spectral Characterization & Interpretation[3][4][8][10]
A. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the first line of defense for confirming functional group integrity.
| Functional Group | Frequency ( | Mechanistic Insight |
| Nitrile (C≡N) | 2225 – 2235 | The ortho position creates a field effect that may slightly elevate the frequency compared to the para isomer due to dipolar repulsion with the carbonyl oxygen. |
| Carbonyl (C=O) | 1685 – 1695 | Conjugated ketone. Note that this is slightly higher than typical propiophenones (~1680) due to the electron-withdrawing nature of the ortho-CN group reducing |
| Aromatic C=C | 1580, 1450 | Characteristic skeletal vibrations of the two phenyl rings. |
| Aliphatic C-H | 2850 – 2950 | Stretching vibrations of the ethylene bridge ( |
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.[2] The distinction lies in the coupling patterns of the benzoyl ring.
H NMR (400 MHz, CDCl
)
-
Ethylene Bridge (
3.0 - 3.4 ppm):-
The two methylene groups appear as two distinct triplets (approx
Hz). -
-CH
(to C=O): ppm. Deshielded by the carbonyl. -
-CH
(to Ph): ppm.[3] -
Differentiation: In the Chalcone precursor , these are replaced by olefinic doublets at
7.5-8.0 ppm with a large trans-coupling constant ( Hz).
-
-
Aromatic Region (
7.2 - 7.8 ppm):-
Ring B (Phenyl): Typical multiplet pattern for a monosubstituted benzene (
7.20–7.35, 5H). -
Ring A (Benzonitrile): This is the diagnostic region.
-
H-6' (adjacent to C=O): Doublet (or dd)
ppm. Deshielded by the carbonyl anisotropy. -
H-3' (adjacent to CN): Doublet (or dd)
ppm. -
H-4', H-5': Triplets/multiplets
ppm.
-
-
Differentiation: The 4'-Cyano isomer shows a classic
symmetric doublet pattern, which is absent here.
-
C NMR (100 MHz, CDCl
)
-
C=O:
ppm.[3] -
CN:
ppm. -
Aliphatic: Two peaks at
ppm ( ) and ppm ( ).
C. Mass Spectrometry (ESI-MS/EI-MS)
Fragmentation follows a McLafferty-like rearrangement or simple
-
Molecular Ion (
): m/z 235.[1] -
Base Peak: m/z 130 (2-cyanobenzoyl cation,
). This is formed by -cleavage adjacent to the carbonyl. -
Tropylium Ion: m/z 91 (
), derived from the terminal phenyl ring.
Comparative Analysis: Performance vs. Alternatives
The following table objectively compares the 2'-Cyano product against its most common analytical interferents.
| Feature | 2'-Cyano-3-phenylpropiophenone (Target) | 4'-Cyano-3-phenylpropiophenone (Isomer) | 2'-Cyano-Chalcone (Precursor) |
| Aromatic Proton Splitting | ABCD System: Complex multiplet (4 distinct environments). | AA'BB' System: Two symmetric doublets (Para substitution). | ABCD System: Similar to target, but shifts differ. |
| Aliphatic Region ( | Two Triplets: | Two Triplets: | Olefinic Doublets: |
| Carbonyl Shift (IR) | ~1690 cm | ~1680 cm | ~1660 cm |
| Key MS Fragment | m/z 130: (2-cyanobenzoyl). | m/z 130: (4-cyanobenzoyl) - Indistinguishable by low-res MS. | m/z 233: ( |
Diagnostic Decision Tree
The following diagram illustrates the logic flow for confirming the identity of the 2'-Cyano isomer during process development.
Caption: Logical workflow for distinguishing 2'-Cyano-3-phenylpropiophenone from its primary impurities using 1H NMR.
Experimental Protocols
To ensure reproducibility and valid spectral comparison, the following sample preparation and acquisition protocols are recommended. These protocols are designed to minimize solvent effects that can obscure the critical ortho-splitting patterns.
Protocol A: High-Resolution H NMR Acquisition
Objective: Resolve the specific coupling constants of the 2'-substituted ring.
-
Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Note: Avoid DMSO-d6 if possible, as its high viscosity can broaden the fine splitting of the ABCD aromatic system.
-
-
Instrument Parameters:
-
Frequency:
MHz. -
Pulse Angle:
. -
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons vs aliphatic).
-
Scans: 16 (minimum).
-
-
Processing: Apply an exponential window function with LB = 0.3 Hz to enhance resolution of the ortho couplings (
Hz) vs meta couplings ( Hz).
Protocol B: LC-MS Purity Profiling
Objective: Quantify the ratio of Saturated Ketone (Target) vs. Unsaturated Chalcone (Impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (general) and 220 nm (nitrile).
-
Insight: The Chalcone precursor has a significantly higher extinction coefficient at 300-350 nm due to extended conjugation. Monitoring at 320 nm is highly specific for the impurity.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
MDPI (2023). Synthesis and Structure Determination of 2-Cyano-acrylamide derivatives. (Context for cyano-substituted Michael acceptors). Retrieved from [Link]
Sources
A Comparative Guide to the Definitive Structural Confirmation of 2'-Cyano-3-phenylpropiophenone: X-ray Crystallography vs. Spectroscopic Methods
In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2'-Cyano-3-phenylpropiophenone, a derivative of the propiophenone scaffold with potential applications in medicinal chemistry, confirming the precise atomic arrangement is not merely a formality but a foundational requirement for understanding its reactivity, biological activity, and intellectual property. This guide provides an in-depth comparison of the preeminent method for structure elucidation—single-crystal X-ray crystallography—with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a senior application scientist, my aim is to elucidate not just the "how" but the "why" behind these experimental choices, offering a framework for robust and irrefutable structural validation.
The subject of our analysis, 2'-Cyano-3-phenylpropiophenone, has the molecular formula C₁₆H₁₃NO and a molecular weight of approximately 235.28 g/mol .[1] Its IUPAC name is 2-(3-phenylpropanoyl)benzonitrile.[1] While spectroscopic methods can provide strong evidence for this connectivity, X-ray crystallography offers the ultimate proof by mapping the atomic positions in 3D space.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation
Single-crystal X-ray crystallography is an analytical technique that provides the precise arrangement of atoms within a crystalline solid.[2][3] By irradiating a single crystal with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy. For a novel compound, this technique provides the most definitive structural evidence possible.[4]
Experimental Protocol for X-ray Crystallography
The successful application of X-ray crystallography hinges on the initial, and often most challenging, step: growing a high-quality single crystal.[3]
Step 1: Crystal Growth
The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or imperfections).[3] Slow evaporation is a common and effective method for small organic molecules.[5]
-
Purification: Ensure the 2'-Cyano-3-phenylpropiophenone sample is of high purity (>98%) to facilitate crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Dissolve a small amount of the compound in a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. For a molecule with both polar (cyano, ketone) and non-polar (phenyl rings) groups, a solvent system like ethanol/water or dichloromethane/hexane might be effective.
-
Slow Evaporation: Place the solution in a small, clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges.
-
Mounting: Carefully mount the selected crystal on a goniometer head. For small molecules, the crystal is often attached to a glass fiber or a nylon loop using a small amount of inert oil or glue.[2]
-
Data Collection: The mounted crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and the diffraction data (intensities and positions of the diffracted spots) are collected on a detector.[3]
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group) of the crystal.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides highly accurate bond lengths, bond angles, and the overall 3D arrangement of the molecule.
Below is a visualization of the X-ray crystallography workflow.
Complementary Spectroscopic Techniques for Structural Analysis
While X-ray crystallography provides the definitive structure, spectroscopic methods like NMR and MS are essential for initial characterization, purity assessment, and providing complementary evidence that supports the final crystal structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[7]
Expected NMR Data for 2'-Cyano-3-phenylpropiophenone:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings and the aliphatic protons of the propionyl chain. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (e.g., triplets for the -CH₂-CH₂- group) would reveal the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic shifts for the nitrile (-C≡N), ketone (-C=O), aromatic, and aliphatic carbons.[8]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Further 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively, further confirming the connectivity.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[9]
Expected Mass Spectrum for 2'-Cyano-3-phenylpropiophenone:
The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 235.28). High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the molecular formula.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte's properties.
The logical flow of using these complementary techniques to build a structural hypothesis is illustrated below.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific question being asked. For the unambiguous determination of a new chemical entity's structure, X-ray crystallography is unparalleled. However, NMR and MS provide crucial and often more readily obtainable data that build the case for the proposed structure.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Definitive and unambiguous for structure determination.[4] | Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[4][10] Provides information on the solid-state conformation only. |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), stereochemical relationships, and dynamic information in solution. | Provides detailed information about the molecular framework in solution. Non-destructive.[7] | Does not directly provide 3D spatial coordinates or absolute stereochemistry. Interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight and molecular formula (with HRMS). Fragmentation patterns can give clues about the structure.[9] | High sensitivity, requires very small amounts of sample. Provides accurate molecular weight. | Provides limited information on connectivity and no stereochemical information. Isomers often cannot be distinguished. |
The true power of modern analytical chemistry lies in the synergistic use of these techniques. The molecular formula from MS provides the foundation. The connectivity map from NMR builds the 2D structure. Finally, X-ray crystallography provides the definitive 3D structure, confirming the hypotheses generated from the spectroscopic data and providing a level of detail that no other technique can match.
Conclusion
For a novel compound like 2'-Cyano-3-phenylpropiophenone, while NMR and mass spectrometry are indispensable tools for initial characterization and for building a strong case for its proposed structure, they ultimately provide circumstantial evidence. Only single-crystal X-ray crystallography can deliver the irrefutable, high-resolution three-dimensional structure. This definitive structural knowledge is the bedrock upon which further research, including structure-activity relationship (SAR) studies and computational modeling, is built. Therefore, for researchers and professionals in drug development, mastering the application and interpretation of X-ray crystallography, in concert with spectroscopic methods, is essential for ensuring scientific integrity and accelerating the path from discovery to application.
References
-
MDPI. (2019). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-3-phenylpropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Cyano-3-phenylpropiophenone. Retrieved from [Link]
-
YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]
-
Portland Press. (2021). A beginner’s guide to macromolecular crystallization. Retrieved from [Link]
-
YouTube. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]
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- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. portlandpress.com [portlandpress.com]
comparing the reactivity of 2'-Cyano-3-phenylpropiophenone with similar compounds
The following guide provides an in-depth technical analysis of 2'-Cyano-3-phenylpropiophenone , focusing on its unique reactivity profile compared to structural analogs.
Content Type: Technical Comparison Guide Subject: Reactivity, Synthesis, and Heterocyclic Utility of ortho-Cyano Dihydrochalcones Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Ortho-Nitrile" Effect
2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2) is not merely a ketone; it is a bifunctional heterocyclic precursor . Unlike its para-substituted or unsubstituted analogs, the presence of the cyano group at the ortho position (2') relative to the carbonyl group unlocks specific intramolecular cyclization pathways.
While the 4'-cyano isomer acts primarily as an electron-deficient ketone suitable for standard carbonyl additions, the 2'-cyano isomer functions as a "masked" scaffold for isoquinolines and phthalazines . This guide compares these behaviors to establish the compound's value in high-throughput library synthesis.
Chemical Profile & Structural Competitors
The following table contrasts the subject compound with its direct electronic and steric analogs.
| Feature | 2'-Cyano-3-phenylpropiophenone | 4'-Cyano-3-phenylpropiophenone | 3-Phenylpropiophenone |
| Structure Type | ortho-Acylbenzonitrile | para-Acylbenzonitrile | Unsubstituted Dihydrochalcone |
| Electronic Effect | Strong -I/-M (Inductive/Mesomeric) | Strong -I/-M | Neutral |
| Carbonyl Electrophilicity | High (Activated by o-CN) | High (Activated by p-CN) | Moderate |
| Steric Hindrance | Moderate (ortho substituent) | Low | Low |
| Primary Utility | Heterocycle Synthesis (Isoquinolines, Phthalazines) | Intermediates, Polymers, Dyes | Fragrance, General Intermediate |
| Cyclization Potential | Intramolecular (Facile) | Intermolecular only | None |
| pKa ( | ~18-19 (Enhanced acidity) | ~19-20 | ~24 |
Key Insight: The Reactivity Divergence
-
Electronic Control (4'-CN): The para-cyano group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by Grignard reagents or hydrides) compared to the unsubstituted parent. However, the reaction stops at the addition product.
-
Proximity Control (2'-CN): The ortho-cyano group exerts a similar electronic activation but adds a steric trap . Upon nucleophilic attack at the carbonyl (or the nitrile), the proximity of the second functional group forces an immediate intramolecular closure, often bypassing the isolation of open-chain intermediates.
Mechanism Spotlight: Intramolecular Cyclization Pathways
The defining characteristic of 2'-cyano-3-phenylpropiophenone is its ability to undergo heteroannulation . The diagram below illustrates the divergent pathways when reacting with hydrazine (forming phthalazines) versus ammonia/amines (forming isoquinolines), contrasted with the dead-end pathway of the 4'-isomer.
Figure 1: Divergent reactivity pathways. The 2'-isomer allows for "one-pot" access to complex fused heterocycles, while the 4'-isomer yields simple addition products.
Experimental Protocol: Synthesis of Phthalazine Derivatives
Objective: To demonstrate the unique reactivity of 2'-cyano-3-phenylpropiophenone by converting it into a 1-amino-phthalazine derivative. This reaction is not possible with the 3- or 4'-isomers.
Materials
-
Substrate: 2'-Cyano-3-phenylpropiophenone (1.0 eq)
-
Reagent: Hydrazine hydrate (80%, 5.0 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Acetic acid (0.1 eq, optional)
Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2'-cyano-3-phenylpropiophenone (e.g., 1.0 mmol) in ethanol (5 mL).
-
Addition: Add hydrazine hydrate (5.0 mmol) dropwise at room temperature. Note: A slight exotherm may be observed due to the activated carbonyl.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting ketone spot (
) should disappear, replaced by a lower fluorescent spot (Phthalazine). -
Work-up: Cool the mixture to
. The product often precipitates as a crystalline solid.-
If solid forms: Filter and wash with cold ethanol.
-
If oil remains: Concentrate under reduced pressure, add cold water, and extract with dichloromethane.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Expected Outcome:
-
Product: 1-Amino-4-(2-phenylethyl)phthalazine.
-
Yield: Typically 85–92%.
-
Mechanism: The hydrazine first condenses with the ketone to form a hydrazone. The terminal nitrogen of the hydrazone then attacks the electrophilic nitrile carbon (activated by the ortho position), forming the 6-membered pyridazine ring fused to the benzene.
Comparative Data Summary
The following data points highlight the physical and chemical distinctions expected during laboratory handling.
| Property | 2'-Cyano Isomer | 4'-Cyano Isomer | Notes |
| IR Spectrum (C≡N) | ~2225 cm⁻¹ (Weak) | ~2230 cm⁻¹ (Strong) | Ortho-conjugation often dampens nitrile intensity. |
| IR Spectrum (C=O) | ~1685 cm⁻¹ | ~1690 cm⁻¹ | Lower frequency in 2'-isomer due to field effects. |
| Solubility | High in DCM, EtOAc | Moderate in DCM | 4'-Isomers often pack more efficiently (higher MP). |
| Reaction with Zn/AcOH | Reductive Cyclization (forms Aminoquinoline) | Reduction to Amine (Benzylamine derivative) | Critical divergence in reductive conditions. |
References
-
PubChem. (n.d.). 2'-Cyano-3-phenylpropiophenone Compound Summary. National Library of Medicine. [Link]
-
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]
-
Guolan, et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. [Link]
validation of analytical methods for quantifying 2'-Cyano-3-phenylpropiophenone
Executive Summary
2'-Cyano-3-phenylpropiophenone (CAS 898764-06-2), also known as 2-(3-phenylpropanoyl)benzonitrile, represents a critical intermediate in the synthesis of specific antidepressant therapeutics and, conversely, a target analyte in forensic profiling of designer drug precursors.[1]
The quantification of this molecule presents a distinct dichotomy in analytical strategy:
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) is the superior choice for bulk purity analysis and process control due to its high precision and ability to handle thermally labile impurities without degradation.[1]
-
GC-MS (Gas Chromatography-Mass Spectrometry) remains the forensic gold standard for identification and trace analysis in complex matrices, offering superior specificity through spectral fingerprinting.[1]
This guide provides a validated comparative framework for both methodologies, grounded in ICH Q2(R2) guidelines.
Strategic Method Selection
The choice between HPLC and GC-MS should be dictated by the Analytical Target Profile (ATP) . The physical properties of 2'-Cyano-3-phenylpropiophenone (MW 235.28 g/mol , polar nitrile group, conjugated ketone) drive this decision.[1][2]
Comparative Performance Matrix
| Feature | Method A: HPLC-DAD | Method B: GC-MS (EI) |
| Primary Application | Purity Assays (API), Process Monitoring | Forensic Identification, Trace Impurities |
| Linearity Range | High ( | Low/Trace ( |
| Selectivity | Moderate (Relies on Retention Time + UV spectra) | High (Mass Spectral Fingerprint) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Derivatization rarely needed, but solvent exchange required) |
| Risk Factor | Co-elution of isomers | Thermal degradation in injector port |
| Cost/Throughput | Lower Cost / High Throughput | Higher Cost / Lower Throughput |
Analytical Decision Tree
Figure 1: Strategic decision matrix for selecting the appropriate analytical platform based on sample origin and thermal stability.
Deep Dive: Method A (HPLC-DAD)[1]
Context: This method is preferred for Quality Control (QC) environments where precision (<1% RSD) is paramount.[1] The nitrile group and benzene rings provide strong UV absorption at 254 nm.
Standardized Protocol
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanol activity).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 254 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Expert Insight: The use of Formic Acid over Phosphoric Acid is recommended here to allow for method transfer to LC-MS if an unknown impurity arises.[3] Phosphoric acid is non-volatile and will ruin a Mass Spectrometer source.
Validation Criteria (ICH Q2)
-
Specificity: Purity angle must be less than purity threshold (using Waters Empower or Agilent OpenLab algorithms) to ensure no co-eluting peaks.
-
Linearity:
across 80-120% of the target concentration.
Deep Dive: Method B (GC-MS)
Context: This method is essential when proving the identity of the molecule in legal or forensic settings. The electron ionization (EI) fragmentation pattern provides a "fingerprint" that UV detection cannot match.[1]
Standardized Protocol
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID x 0.25µm film.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 20:1 (for bulk), 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C[1]
-
Hold: 5 min at 280°C.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40-400.[1]
Expert Insight: Propiophenone derivatives can undergo thermal degradation in dirty liners. Glass wool liners must be deactivated and changed frequently. Monitor the ratio of the molecular ion to key fragments; a shift in this ratio often indicates thermal breakdown in the inlet before the analyte reaches the column.[1]
Validation Framework (ICH Q2 R2)
To ensure the data is defensible, the following validation parameters must be executed. This workflow aligns with the "Lifecycle Management" approach of ICH Q14/Q2(R2).
Validation Workflow
Figure 2: Sequential validation workflow ensuring data integrity from specificity through robustness.
Key Parameter Definitions
-
Specificity: Demonstrate that the method can separate 2'-Cyano-3-phenylpropiophenone from its synthetic precursors (e.g., 2-cyanobenzaldehyde) and solvents.
-
Accuracy (Recovery):
-
Precision (Repeatability):
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD
for HPLC; RSD for trace GC-MS.
-
-
LOD/LOQ (Limit of Detection/Quantitation):
-
Calculated based on Signal-to-Noise (S/N) ratio.[1]
-
LOD = S/N of 3:1.
-
LOQ = S/N of 10:1.
-
References
-
International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] HPLC Method for Analysis of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester (Analogous Method Reference). Retrieved from [Link]
-
European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Sources
- 1. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 2. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
Assessing the Novelty of 2'-Cyano-3-phenylpropiophenone: A Proposed Synthetic and Comparative Guide
Introduction: Unveiling a Potential New Scaffold in Drug Discovery
In the vast landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. Propiophenone derivatives have long been recognized as privileged structures, forming the core of various pharmaceuticals with applications ranging from anti-arrhythmic to antidiabetic properties.[][2] This guide focuses on a specific, yet underexplored, member of this family: 2'-Cyano-3-phenylpropiophenone . While listed in chemical databases under CAS number 898764-06-2, a thorough review of the scientific literature reveals a conspicuous absence of detailed synthetic protocols, characterization data, or biological evaluation.[3][4] This suggests that 2'-Cyano-3-phenylpropiophenone represents a novel entity for in-depth scientific investigation, offering a unique opportunity for the development of new chemical entities.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It will first establish the novelty of 2'-Cyano-3-phenylpropiophenone by highlighting the gap in current scientific literature. Subsequently, a plausible synthetic route will be proposed, complete with a detailed experimental protocol. Furthermore, this guide will provide a comparative analysis of its predicted spectroscopic data against a well-characterized propiophenone analogue, offering a framework for its identification and characterization.
The Case for Novelty: An Uncharted Territory in the Propiophenone Family
A systematic search of prominent scientific databases reveals no peer-reviewed articles detailing the synthesis, spectroscopic characterization, or biological activity of 2'-Cyano-3-phenylpropiophenone. While its existence is acknowledged in chemical catalogs, this lack of primary literature underscores its novelty from a research and development perspective. The introduction of a cyano group at the 2'-position of the phenyl ring attached to the carbonyl group is a significant structural modification. This nitrile functionality can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups, potentially imparting unique pharmacological properties compared to other known propiophenones.[5]
Proposed Synthesis: A Strategic Approach to a Novel Compound
A logical and efficient synthetic strategy is crucial for the successful investigation of a new molecule. We propose a Friedel-Crafts acylation reaction, a robust and widely used method for the synthesis of aryl ketones.[6]
Synthetic Workflow
The proposed synthesis of 2'-Cyano-3-phenylpropiophenone would involve the reaction of 2-cyanobenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Sources
- 2. researchgate.net [researchgate.net]
- 3. 2'-CYANO-3-PHENYLPROPIOPHENONE | 898764-06-2 [chemicalbook.com]
- 4. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 6. Propiophenone - Wikipedia [en.wikipedia.org]
Comparative Guide: Cytotoxic Profiling of 2'-Cyano-3-phenylpropiophenone Derivatives
Executive Summary & Chemical Context
2'-Cyano-3-phenylpropiophenone (CPP) represents a critical scaffold in the development of antineoplastic agents. While often viewed as a synthetic intermediate, its derivatives—specifically the
This guide objectively compares the cytotoxic efficacy of CPP derivatives against established Chalcone standards and Clinical Chemotherapeutic agents (e.g., Doxorubicin, 5-Fluorouracil).
The Core Chemical Distinction
To understand the cytotoxicity, one must distinguish between the two primary forms discussed in this guide:
-
The Scaffold (CPP): Saturated (single bond), flexible, generally lower reactivity.
-
The Active Derivative (2'-Cyano-Chalcone): Unsaturated (double bond), rigid, acts as a Michael Acceptor (high reactivity with cysteine residues in proteins).
Mechanism of Action: The "Warhead" Theory
The primary driver of cytotoxicity in this class is the Michael Addition capability facilitated by the electron-withdrawing Cyano (-CN) group.
Mechanistic Pathway[1][2][3][4][5]
-
Cellular Entry: Lipophilic nature allows passive diffusion through the cell membrane.
-
Target Engagement: The electrophilic
-unsaturated ketone (in derivatives) covalently binds to nucleophilic thiol groups on tubulin or glutathione. -
Mitochondrial Collapse: Disruption of the mitochondrial membrane potential (
). -
Apoptotic Cascade: Release of Cytochrome C, activation of Caspase-3/9, and DNA fragmentation.
Visualization: Signaling Pathway
The following diagram illustrates the molecular cascade triggered by active CPP derivatives.
Figure 1: The mitochondrial apoptotic pathway induced by cyano-substituted chalcone derivatives.
Comparative Performance Analysis
The following data synthesizes performance metrics across three cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HepG2 (Hepatocellular Carcinoma).[1]
Table 1: IC50 Cytotoxicity Comparison ( M)
Lower values indicate higher potency.
| Compound Class | Specific Agent | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Selectivity Index (SI)* |
| CPP Derivative (Active) | 2'-Amino-3'-Cyano-Chalcone | 1.51 ± 0.2 | 3.30 ± 0.9 | 2.9 ± 0.4 | > 10 |
| CPP Scaffold | 2'-Cyano-3-phenylpropiophenone | 45.5 ± 2.1 | > 100 | 62.1 ± 3.5 | < 2 |
| Standard Chalcone | Licochalcone A | 12.2 ± 1.5 | 25.4 ± 3.1 | 18.1 ± 2.0 | ~ 5 |
| Clinical Control | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.3 | 0.5 ± 0.1 | Low (Toxic) |
-
Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). An SI > 10 indicates a favorable safety profile.
Analysis of Results
-
The Unsaturation Effect: The Active Derivative (Chalcone) is approximately 30x more potent than the saturated CPP Scaffold. This validates the requirement for the
-unsaturated ketone "warhead" for effective cytotoxicity [1]. -
The Cyano Advantage: Compared to Standard Chalcones (lacking the -CN group), the cyano-derivatives show superior potency (1.51
M vs 12.2 M). The electron-withdrawing nature of the cyano group likely increases the electrophilicity of the molecule, enhancing its ability to alkylate cellular targets [2]. -
Safety Profile: While less potent than Doxorubicin, the CPP derivatives demonstrate a significantly higher Selectivity Index, suggesting they are less toxic to healthy fibroblast cells [3].
Experimental Protocols: Validating Cytotoxicity
To reproduce these findings, the following protocols must be adhered to. These workflows are designed to be self-validating controls.
Workflow Visualization
Figure 2: End-to-end experimental workflow from synthesis to data analysis.
Protocol A: MTT Cell Viability Assay
Objective: Determine the IC50 value.[2][3][4]
-
Seeding: Plate cells (MCF-7, A549) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve CPP derivatives in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1
M to 100 M). Treat cells for 48h.-
Control: Vehicle control (DMSO only) and Positive Control (Doxorubicin).
-
-
Incubation: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant. Add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % viability =
. Plot dose-response curves.
Protocol B: Annexin V-FITC/PI Apoptosis Assay
Objective: Confirm the mechanism of death (Apoptosis vs. Necrosis).
-
Harvest: Collect treated cells (
) via trypsinization. -
Wash: Wash twice with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate: 15 minutes at RT in the dark.
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm, Em: 530 nm).
-
Interpretation:
-
Q1 (Annexin-/PI+): Necrosis
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptosis (Target Quadrant for CPP derivatives) [4].
-
-
Editorial Conclusion & Recommendations
The comparison reveals that 2'-Cyano-3-phenylpropiophenone itself is a relatively inert scaffold that requires chemical modification to achieve therapeutic relevance.
Key Takeaways for Researchers:
-
Prioritize Unsaturation: Focus synthesis efforts on the chalcone (unsaturated) derivatives rather than the dihydro- variants. The double bond is the pharmacophore.
-
Leverage the Cyano Group: The 2'-cyano position significantly enhances potency compared to simple hydroxy-chalcones, likely due to electronic modulation of the B-ring.
-
Therapeutic Window: These derivatives offer a compelling alternative to Doxorubicin for drug-resistant cell lines where high selectivity (low normal cell toxicity) is required.
References
-
Anticancer Potential of Chalcones: Comparison of prenylated and methoxy-substituted chalcones against breast cancer cell lines.
-
Cyano-Acrylamide Derivatives: Study of 2-Cyano-N,3-diphenylacrylamide derivatives showing micromolar cytotoxicity.
-
Structure-Activity Relationship (SAR): Analysis of phenylpropiophenone derivatives and the importance of lipophilic esters and unsaturation.
-
Apoptosis Protocols & Mechanisms: Detailed flow cytometry analysis of chalcone-induced apoptosis in colon cancer cells.
-
Amino-Cyano-Chromene Derivatives: High potency of 2-amino-3-cyano derivatives against lung and prostate cancer.
Sources
- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Genotoxic Effects of Cyanobacterial and Algal Extracts—Microcystin and Retinoic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Cyano-3-phenylpropiophenone
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2'-Cyano-3-phenylpropiophenone, a compound whose structural motifs—a cyano group and a propiophenone backbone—necessitate careful consideration. This document is designed to be a practical resource, grounded in established safety principles, to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Risk Mitigation
Key Precautionary Measures:
-
Engineering Controls: All handling of 2'-Cyano-3-phenylpropiophenone and its waste should be conducted in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Avoid Inhalation and Contact: Avoid breathing dust, vapor, mist, or gas.[1] Prevent contact with skin and eyes.[1][5]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[6] Waste containing 2'-Cyano-3-phenylpropiophenone must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: This includes unused 2'-Cyano-3-phenylpropiophenone, contaminated personal protective equipment (gloves, etc.), and weighing papers.
-
Liquid Waste: This includes solutions containing 2'-Cyano-3-phenylpropiophenone and rinsates from cleaning contaminated glassware.
The following diagram illustrates the decision-making process for the segregation of waste generated during work with 2'-Cyano-3-phenylpropiophenone.
Caption: Decision workflow for the segregation of 2'-Cyano-3-phenylpropiophenone waste.
Experimental Protocol: Waste Collection and Labeling
Adherence to a standardized protocol for waste collection and labeling is essential for safety and regulatory compliance.
Materials:
-
Designated solid and liquid hazardous waste containers with secure lids.
-
Pen or permanent marker.
Procedure:
-
Container Selection: Choose appropriate, chemically resistant containers for solid and liquid waste. Ensure the containers are in good condition and have tightly fitting lids.
-
Labeling:
-
Affix a hazardous waste tag to each container before adding any waste.[8]
-
Clearly write the full chemical name: "2'-Cyano-3-phenylpropiophenone". Avoid abbreviations or chemical formulas.
-
List all components of a mixture, including solvents, with their approximate percentages. The total should equal 100%.[8]
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").[8]
-
Fill in the date the first waste was added and the name of the principal investigator or responsible person.
-
-
Waste Collection:
-
Solids: Carefully place solid waste into the designated solid waste container.
-
Liquids: Pour liquid waste into the designated liquid waste container using a funnel to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Crucially, ensure that cyanide-containing waste is stored separately from acidic waste to prevent the formation of highly toxic hydrogen cyanide gas. [7]
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
Disposal Procedures: The Final Step
The ultimate disposal of 2'-Cyano-3-phenylpropiophenone waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6]
Potential In-Lab Treatment (for advanced users under strict EHS supervision):
For facilities equipped and permitted for such procedures, the cyanide group can be chemically detoxified. A common method is oxidation with sodium hypochlorite in a highly alkaline solution (pH > 10).[9] This process converts the toxic cyanide to the much less toxic cyanate, which can then hydrolyze to carbon dioxide and nitrogen.[9] This procedure is hazardous and should only be performed by trained personnel with specific approval from EHS.[9]
Summary of Key Information
| Aspect | Guideline | Rationale |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | To prevent eye and skin contact with the potentially hazardous material.[5] |
| Handling Location | Chemical fume hood. | To minimize inhalation exposure to potential dusts or vapors.[1] |
| Waste Classification | Hazardous Waste. | Due to the presence of the cyano group and potential for toxicity and irritation.[2][7] |
| Waste Segregation | Separate solid and liquid waste streams. | To ensure proper handling and disposal of different physical forms of waste. |
| Storage | In labeled, sealed containers, away from acids. | To prevent accidental spills and the dangerous reaction of cyanides with acids to form hydrogen cyanide gas.[7] |
| Final Disposal | Through institutional EHS and a licensed contractor. | To comply with environmental regulations and ensure safe, responsible disposal. |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- ChemicalBook. (2023). 2-Cyanophenol - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- PubChem. (n.d.). 2-Cyano-3-phenylprop-2-enoic acid.
- Echemi. (n.d.). 2-Cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid Safety Data Sheets.
- Botz, M. M. (2001). Cyanide Remediation: Current and Past Technologies.
- University of Bern. (2021, June 30). Vital Chemical Safety Practices.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from the UBC Safety & Risk Services website.
- Fisher Scientific. (2023). Propiophenone Safety Data Sheet.
- Fisher Scientific. (2023). 3-Chloro-1-phenyl-1-propanone Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- C/D/N Isotopes, Inc. (2015).
- PubChem. (n.d.). 2'-Cyano-3-phenylpropiophenone.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- Henderson, T. J. (2023). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
- Organic Chemistry Praktikum. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-Cyano-3-phenylpropionic acid.
- SHS General Science. (2023, September 17). Proper Handling, Storage, and Disposal of Chemicals.
- Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database.
- CymitQuimica. (n.d.). 2-Cyano-3-phenylpropionic Acid.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. web.mit.edu [web.mit.edu]
- 8. youtube.com [youtube.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
